Cyclanoline chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPKBYHISSKVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17472-50-3 | |
| Record name | Cyclanoline chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biosynthesis of Cyclanoline Chloride: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclanoline, a protoberberine alkaloid identified in plants such as Stephania venosa and Phellodendron amurense, has garnered interest for its potential pharmacological activities. As a quaternary ammonium salt, Cyclanoline chloride is the common form utilized in research. A comprehensive understanding of its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides a detailed overview of the known and proposed biosynthetic pathway of Cyclanoline, summarizes available quantitative data, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows. While the upstream pathway leading to the protoberberine scaffold is well-characterized, the terminal steps in Cyclanoline biosynthesis are yet to be fully elucidated. This guide consolidates current knowledge and highlights areas for future research.
Introduction to Cyclanoline and Benzylisoquinoline Alkaloid Biosynthesis
Cyclanoline is a member of the vast and structurally diverse family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of all BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent modifications, including O-methylation, N-methylation, hydroxylation, and the formation of characteristic ring structures, are catalyzed by a suite of enzymes, primarily O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases.
The Biosynthetic Pathway to Cyclanoline
The biosynthesis of Cyclanoline can be conceptually divided into two major stages: the well-established formation of the protoberberine scaffold and the proposed terminal steps leading to Cyclanoline itself.
Established Pathway to the Protoberberine Core
The initial steps of the pathway, leading to the key intermediate (S)-canadine, are shared among many protoberberine alkaloids and have been extensively studied.
-
From L-Tyrosine to (S)-Reticuline: L-tyrosine is converted to dopamine and 4-HPAA through parallel branches of the pathway. Norcoclaurine synthase (NCS) catalyzes the stereospecific condensation of dopamine and 4-HPAA to yield (S)-norcoclaurine. A series of methylation and hydroxylation steps, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.[2][3]
-
Formation of the Protoberberine Scaffold: (S)-Reticuline is the branchpoint intermediate for numerous BIA subclasses. In the protoberberine pathway, the berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in (S)-scoulerine.[2]
-
Synthesis of (S)-Canadine: (S)-Scoulerine undergoes a 9-O-methylation reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (SMT) to produce (S)-tetrahydrocolumbamine.[4] Subsequently, canadine synthase, a cytochrome P450 enzyme (CYP719A21), catalyzes the formation of a methylenedioxy bridge from the o-methoxyphenol group of (S)-tetrahydrocolumbamine to yield (S)-canadine.[5]
Proposed Biosynthetic Pathway from (S)-Canadine to Cyclanoline
The terminal steps of Cyclanoline biosynthesis have not been experimentally verified. However, based on the chemical structures of co-occurring alkaloids such as Corydalmine and known enzymatic reactions in BIA metabolism, a plausible pathway can be proposed.
It is hypothesized that (S)-canadine undergoes further modifications, likely involving O-methylation and N-methylation, to yield Cyclanoline. One possible intermediate is Corydalmine, which shares a similar tetrahydroprotoberberine core with Cyclanoline but differs in its methylation pattern.
Proposed Steps:
-
Conversion of (S)-Canadine to an Intermediate: (S)-Canadine may be a substrate for one or more O-methyltransferases (OMTs) that modify its phenolic hydroxyl groups.
-
N-methylation: A crucial step in the formation of the quaternary ammonium ion of Cyclanoline is N-methylation. This reaction is likely catalyzed by a specific N-methyltransferase (NMT).
-
Final Structural Modifications: Additional enzymatic transformations may be required to arrive at the final structure of Cyclanoline.
The exact sequence and nature of these reactions require further investigation through isotopic labeling studies, enzyme discovery, and functional characterization.
Quantitative Data
Quantitative data on the biosynthesis of Cyclanoline is sparse. However, studies on related alkaloids in Phellodendron amurense and Stephania venosa provide some context for the levels of these compounds in plant tissues. The following tables summarize available data on key enzymes in the upstream BIA pathway and the concentrations of related alkaloids.
Table 1: Kinetic Properties of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | Reference |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde | 700 | [6] |
| Berberine Bridge Enzyme (BBE) | Eschscholzia californica | (S)-Reticuline | 5.4 | [7] |
| Scoulerine 9-O-Methyltransferase (SMT) | Coptis japonica | (S)-Scoulerine | 2.5 | [4] |
| Canadine Synthase (CYP719A21) | Papaver somniferum | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | [5] |
Table 2: Concentration of Selected Alkaloids in Stephania venosa
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Tetrahydropalmatine | Tuber | 0.1 - 2.5 | HPLC | [8] |
| Dicentrine | Tuber | 0.05 - 1.0 | HPLC | [8] |
| Crebanine | Tuber | 0.1 - 1.5 | HPLC | [8] |
| Stephanine | Tuber | 0.2 - 3.0 | HPLC | [8] |
Experimental Protocols
The elucidation of a biosynthetic pathway relies on a combination of techniques, including enzyme assays, isotopic labeling studies, and heterologous expression of candidate genes. Below are detailed methodologies for key experiments relevant to the study of Cyclanoline biosynthesis.
General Workflow for Enzyme Discovery and Characterization
Protocol for Heterologous Expression and Purification of a Candidate Enzyme
This protocol describes the expression of a candidate plant enzyme (e.g., an O-methyltransferase) in Escherichia coli and its subsequent purification.
1. Cloning of the Candidate Gene:
- The open reading frame of the candidate gene is amplified from cDNA of the source plant (e.g., Stephania venosa) by PCR.
- The PCR product is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
- The construct is verified by DNA sequencing.
2. Heterologous Expression in E. coli:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
3. Protein Purification:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with wash buffer (lysis buffer with 20 mM imidazole).
- The His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, further purification can be achieved by size-exclusion chromatography.
Enzyme Assay for a Candidate O-Methyltransferase
This protocol is designed to test the activity of a purified putative O-methyltransferase with a hypothesized substrate.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM reaction buffer (e.g., Tris-HCl, pH 7.5)
- 1-5 µg of the purified enzyme
- 100-500 µM of the hypothesized substrate (e.g., (S)-canadine or a derivative)
- 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor
- Total reaction volume of 50-100 µL.
2. Incubation:
- Incubate the reaction mixture at 30°C for 1-2 hours.
- A control reaction without the enzyme or with heat-inactivated enzyme should be run in parallel.
3. Reaction Termination and Product Extraction:
- Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Carefully collect the organic phase containing the product.
- Evaporate the solvent to dryness under a stream of nitrogen.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its mass and retention time to an authentic standard if available, or by high-resolution mass spectrometry to determine its elemental composition.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites in vivo.
1. Precursor Feeding:
- Stable isotope-labeled precursors (e.g., 13C- or 2H-labeled L-tyrosine or a downstream intermediate) are fed to the plant or cell culture.
- The feeding can be done by adding the labeled compound to the culture medium or by stem feeding for whole plants.
2. Incubation and Harvesting:
- The plant material is incubated for a specific period to allow for the metabolism of the labeled precursor.
- The plant material is then harvested, and the alkaloids are extracted.
3. Analysis:
- The alkaloid extract is analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
- The incorporation of the stable isotope into the target molecule (Cyclanoline) and its intermediates is determined by the mass shift in MS or the presence of specific signals in NMR. This provides direct evidence for the biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound proceeds through the well-established benzylisoquinoline alkaloid pathway to the protoberberine intermediate (S)-canadine. While the subsequent steps to Cyclanoline are not yet fully elucidated, a plausible pathway involving O- and N-methylation is proposed. This technical guide provides a framework for researchers to investigate the remaining unknown steps in Cyclanoline biosynthesis. Future research should focus on the identification and characterization of the specific O-methyltransferases and N-methyltransferases responsible for the terminal steps in the pathway. The use of modern transcriptomics and metabolomics approaches in Stephania venosa and Phellodendron amurense, coupled with the functional characterization of candidate enzymes, will be instrumental in fully unraveling the biosynthesis of this intriguing alkaloid. Such knowledge will not only advance our understanding of plant specialized metabolism but also open up avenues for the biotechnological production of Cyclanoline and its derivatives for potential therapeutic applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Corydaline - LKT Labs [lktlabs.com]
An In-depth Technical Guide to the Pharmacology and Toxicology of Cyclanoline Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclanoline chloride is a quaternary ammonium alkaloid that has demonstrated notable pharmacological activities, primarily as a cholinesterase inhibitor and more recently as an agent capable of overcoming chemotherapy resistance in cancer cells. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanisms of action, available quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 17472-50-3 |
| Molecular Formula | C₂₀H₂₄ClNO₄ |
| Molecular Weight | 377.86 g/mol |
| Appearance | White to off-white solid or crystalline substance |
| Solubility | Soluble in water and various organic solvents |
| Storage | Store at 2°C - 8°C |
Pharmacology
Mechanism of Action
This compound exhibits at least two distinct pharmacological mechanisms of action:
-
Cholinesterase Inhibition: this compound acts as an inhibitor of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4][5]
-
Inhibition of the JAK2/STAT3 Signaling Pathway: In the context of cancer, this compound has been shown to reverse cisplatin resistance in bladder cancer cells by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8] This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and drug resistance. By inhibiting the phosphorylation of JAK2 and STAT3, this compound can induce apoptosis and cell cycle arrest in resistant cancer cells.[6][7][8]
Pharmacodynamics
The primary pharmacodynamic effects of this compound are linked to its dual inhibitory activities.
2.2.1. Cholinesterase Inhibition
Quantitative data on the cholinesterase inhibitory activity of this compound is available from in vitro studies.
| Enzyme | IC₅₀ (µg/mL) |
| Acetylcholinesterase (AChE) | 11.82 ± 2.25 |
| Butyrylcholinesterase (BChE) | No significant inhibition |
Data from Kong et al., 2020.[9]
2.2.2. Anti-cancer Effects
In cisplatin-resistant bladder cancer cells, this compound has been shown to:
Pharmacokinetics
There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize its pharmacokinetic profile.
Toxicology
Comprehensive toxicological data for this compound is limited. The available information is primarily from safety data sheets and a single study on its effects in bladder cancer models.
| Toxicological Endpoint | Result/Observation | Reference |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | |
| Carcinogenicity | No data available | |
| Genotoxicity | No data available | |
| Reproductive Toxicity | No data available |
Note: The absence of comprehensive toxicological data necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting.
Key Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the methodology described by Kong et al. (2020).[9]
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in PBS.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of this compound to the test wells and a control vehicle to the control wells.
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE) and DTNB to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-cancer Assays
The following protocols are based on the study by Kong et al. (2024) on cisplatin-resistant bladder cancer cells.[6][8][10]
4.2.1. Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cisplatin-resistant bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or a combination of both.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4.2.2. Western Blot Analysis for Phosphorylated JAK2 and STAT3
Objective: To determine the effect of this compound on the phosphorylation of JAK2 and STAT3.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
In Vivo Xenograft Model of Bladder Cancer
This protocol is a general representation based on the in vivo study described by Kong et al. (2024).[6][8][10]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cisplatin-resistant bladder cancer cells
-
This compound
-
Cisplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cisplatin-resistant bladder cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, cisplatin, combination therapy).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for p-STAT3).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholinesterase Inhibition by this compound.
Caption: JAK2/STAT3 Pathway Inhibition.
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
This compound is a promising pharmacological agent with demonstrated dual mechanisms of action. Its ability to inhibit cholinesterase suggests potential applications in neurodegenerative diseases, while its capacity to reverse cisplatin resistance by targeting the JAK2/STAT3 pathway opens new avenues for cancer therapy. However, the current body of knowledge is limited by the lack of comprehensive pharmacokinetic and toxicological data.
Future research should focus on:
-
In-depth Toxicological Profiling: Conducting studies to determine LD₅₀ values, as well as chronic, reproductive, and genotoxicity to establish a comprehensive safety profile.
-
Pharmacokinetic Studies: Characterizing the ADME properties of this compound to understand its behavior in biological systems and guide dosing strategies.
-
Mechanism of Cholinesterase Inhibition: Further elucidating the specific interactions of this compound with acetylcholinesterase at the molecular level.
-
Broadening Anti-cancer Applications: Investigating the efficacy of this compound in other cancer types where the JAK2/STAT3 pathway is implicated in drug resistance.
A more complete understanding of these aspects is crucial for the potential translation of this compound from a research compound to a therapeutic agent.
References
- 1. toolsbiotech.com [toolsbiotech.com]
- 2. ptglab.com [ptglab.com]
- 3. Subcutaneous model, mouse orthotopic bladder cancer model, and intravesical BCG treatment [bio-protocol.org]
- 4. Stromal modulation of bladder cancer-initiating cells in a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bosterbio.com [bosterbio.com]
- 8. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System [jove.com]
- 9. The Cholinesterase Inhibitory Properties of Stephaniae Tetrandrae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Cyclanoline Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclanoline chloride, a quaternary protoberberine alkaloid, has garnered attention for its biological activities, notably as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical methodologies and data that have been instrumental in defining its molecular architecture.
Chemical Identity and Properties
This compound is chemically designated as 13a-alpha-Berbinium, 2,9-dihydroxy-3,10-dimethoxy-7-methyl-, chloride. It is also known by its synonyms, Cissamine chloride and l-alpha-N-Methylscoulerine. The compound was first identified as a natural product isolated from plants of the Menispermaceae family, such as Stephania venosa and Cissampelos pareira.
| Property | Value |
| Chemical Formula | C₂₀H₂₄ClNO₄ |
| Molecular Weight | 377.86 g/mol |
| CAS Number | 17472-50-3 |
| Appearance | Off-white to light brown solid |
Core Structural Elucidation: A Methodological Approach
The definitive structure of this compound was established through a combination of spectroscopic and analytical techniques. These methods provide a detailed picture of the connectivity of atoms and their spatial arrangement. The general workflow for such a structural elucidation is outlined below.
Caption: General workflow for the isolation and structural elucidation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Key information obtained includes the chemical shift of each proton, the integration (number of protons), and the multiplicity (splitting pattern) which reveals adjacent protons.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon atom appears as a single peak. Chemical shifts are reported in ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can help in structural determination.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used for quaternary alkaloids like this compound.
-
Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the cationic Cyclanoline molecule. The accurate mass measurement allows for the determination of the elemental formula (C₂₀H₂₄NO₄⁺ for the cation).
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable clues about the different structural components of the molecule.
Caption: Logical relationship in Mass Spectrometry analysis.
Spectroscopic Data (Representative)
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for structurally similar protoberberine alkaloids.
Table 1: Representative ¹H NMR Data for Cyclanoline Moiety
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-1 | ~6.8 | s |
| H-4 | ~6.9 | s |
| H-5 | ~3.0-3.2 | m |
| H-6 | ~4.2-4.4 | m |
| H-8 | ~4.8-5.0 | m |
| H-11 | ~7.0 | s |
| H-12 | ~6.9 | s |
| H-13 | ~3.2-3.4 | m |
| H-13a | ~4.6-4.8 | m |
| N-CH₃ | ~3.5 | s |
| OCH₃ | ~3.9 | s |
| OCH₃ | ~3.9 | s |
Table 2: Representative ¹³C NMR Data for Cyclanoline Moiety
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~110 |
| C-2 | ~148 |
| C-3 | ~149 |
| C-4 | ~112 |
| C-4a | ~128 |
| C-5 | ~28 |
| C-6 | ~58 |
| C-7a | ~125 |
| C-8 | ~65 |
| C-9 | ~150 |
| C-10 | ~147 |
| C-11 | ~115 |
| C-12 | ~120 |
| C-12a | ~130 |
| C-13 | ~35 |
| C-13a | ~60 |
| C-13b | ~122 |
| N-CH₃ | ~48 |
| OCH₃ | ~56 |
| OCH₃ | ~56 |
Biological Significance: Cholinesterase Inhibition
The structural features of this compound, particularly the quaternary nitrogen and the planar aromatic system, are key to its biological activity as an inhibitor of acetylcholinesterase (AChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.
Caption: Signaling pathway of cholinesterase inhibition by this compound.
Conclusion
The structural elucidation of this compound is a classic example of natural product chemistry, relying on a synergistic application of isolation techniques and spectroscopic analysis. While the primary historical data is elusive, the established structure, confirmed through comparison with related alkaloids, provides a solid foundation for its further investigation as a pharmacologically active agent. The detailed methodologies and representative data presented in this guide serve as a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and drug development.
An In-depth Technical Guide to Cyclanoline Chloride and its Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclanoline is a quaternary isoquinoline alkaloid that has garnered interest in the scientific community for its biological activities. It is primarily known for its role as a cholinesterase inhibitor and, more recently, for its potential in overcoming cancer drug resistance. This technical guide provides a comprehensive overview of the available data on cyclanoline chloride, with a focus on its biological effects, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Data Presentation
The following table summarizes the known biological activities of cyclanoline. Due to the limited publicly available data, quantitative comparisons with a range of derivatives are not possible at this time.
| Biological Activity | Target/Assay | Key Findings | Reference |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Cyclanoline exhibits cholinesterase inhibitory activity. | [1][2] |
| Anticancer | Cisplatin-resistant bladder cancer cells (T24/DR, BIU-87/DR) | Cyclanoline reverses cisplatin resistance by inhibiting the JAK2/STAT3 signaling pathway. It decreases p-STAT3, inhibits invasion and migration, and induces apoptosis and G0/G1 cell cycle arrest. | [3][4][5] |
Experimental Protocols
This section details the methodologies for the isolation of cyclanoline and the key experiments performed to evaluate its anticancer properties.
Isolation of Cyclanoline from Stephania venosa
-
Extraction: The dried and powdered tubers of Stephania venosa are subjected to extraction with a suitable solvent, typically methanol, over an extended period.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloid fraction. This involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure cyclanoline.
-
Salt Formation: To obtain this compound, the purified free base of cyclanoline is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the chloride salt.
Evaluation of Cyclanoline in Cisplatin-Resistant Bladder Cancer
The following protocols are based on the study investigating the effect of cyclanoline on cisplatin-resistant bladder cancer cells.[3][4][5]
-
Cell Culture: Human bladder cancer cell lines (e.g., T24 and BIU-87) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: Cisplatin-resistant sublines (e.g., T24/DR and BIU-87/DR) are established by exposing the parental cells to gradually increasing concentrations of cisplatin over several months. The starting concentration is typically low (e.g., 0.1 µM) and is incrementally increased as the cells develop resistance. The resistance is confirmed by comparing the IC50 value of cisplatin in the resistant cells to that in the parental cells using a cell viability assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of cisplatin, cyclanoline, or a combination of both for a specified period (e.g., 48 hours).
-
CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Acetylcholinesterase Inhibition Assay
While a specific protocol for cyclanoline is not detailed in the provided search results, a general and widely used method for assessing acetylcholinesterase (AChE) inhibition is the Ellman's method.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound (cyclanoline) at various concentrations.
-
Enzyme Addition: Add a solution of acetylcholinesterase to each well to initiate the reaction. A well without the inhibitor serves as a positive control, and a well without the enzyme serves as a blank.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide, to all wells.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm over a period of time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the positive control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Visualization of Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway affected by cyclanoline and a typical experimental workflow.
Conclusion
This compound presents as a promising natural compound with demonstrated biological activities, notably as a cholinesterase inhibitor and a potential agent to overcome cisplatin resistance in bladder cancer through the inhibition of the JAK2/STAT3 pathway. The current body of research, however, is primarily focused on the parent compound. Future investigations into the synthesis and biological evaluation of a range of this compound derivatives could be a valuable endeavor. Such studies would enable a comprehensive structure-activity relationship (SAR) analysis, potentially leading to the development of more potent and selective therapeutic agents. Further research is also warranted to explore the full spectrum of its pharmacological effects and its potential in other therapeutic areas.
References
- 1. Cyclanoline - Wikipedia [en.wikipedia.org]
- 2. Isolation of Nocuolin A and Synthesis of New Oxadiazine Derivatives. Design, Synthesis, Molecular Docking, Apoptotic Evaluation, and Cathepsin B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy Cyclanoline (EVT-1192957) | 18556-27-9 [evitachem.com]
- 5. This compound | 17472-50-3 | FC65965 | Biosynth [biosynth.com]
Alkaloid Composition of Cyclea insularis: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the alkaloid composition of the Cyclea genus. Due to the limited availability of specific research on Cyclea insularis, this document extrapolates information from closely related species within the Menispermaceae family. All data presented herein, unless otherwise specified, pertains to alkaloids isolated from various Cyclea species and should be considered representative of the genus. Researchers are advised to conduct species-specific analysis for definitive quantitative and qualitative alkaloid profiling of Cyclea insularis.
Introduction
Cyclea insularis, a member of the Menispermaceae family, is a plant species with potential pharmacological significance owing to its purported alkaloid content. The Menispermaceae family is renowned for producing a diverse array of bioactive alkaloids, most notably bisbenzylisoquinoline alkaloids (BBIQAs).[1] These compounds are characterized by a structure comprising two benzylisoquinoline units linked by one or more ether bridges.[1] Prominent BBIQAs, such as tetrandrine and fangchinoline, have been extensively studied for their anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known alkaloid composition within the Cyclea genus, general experimental protocols for their isolation and characterization, and insights into their biological activities.
Alkaloid Profile of the Cyclea Genus
While quantitative data for Cyclea insularis remains elusive, phytochemical investigations of other Cyclea species have led to the isolation and identification of several BBIQAs. These findings provide a strong indication of the types of alkaloids that may be present in Cyclea insularis.
Table 1: Bisbenzylisoquinoline Alkaloids Identified in the Cyclea Genus
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Plant Source | Reference(s) |
| Tetrandrine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea peltata | [4] |
| Fangchinoline | C₃₇H₄₀N₂O₆ | 608.72 | Not specified in provided context | [2] |
| Cycleanine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea sutchuenensis | Not specified in provided context |
| Isochondodendrine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea sutchuenensis | Not specified in provided context |
| Isocycleanine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea sutchuenensis | Not specified in provided context |
| Sutchuenensine | Not specified | Not specified | Cyclea sutchuenensis | Not specified in provided context |
| Racemosidine A-C | Not specified | Not specified | Cyclea racemosa | Not specified in provided context |
| Racemosinine A-C | Not specified | Not specified | Cyclea racemosa | Not specified in provided context |
| (-)-2'-norlimacine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |
| (+)-cycleabarbatine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |
| (+)-tetrandrine-2'-beta-N-oxide | C₃₈H₄₂N₂O₇ | 638.75 | Cyclea barbata | Not specified in provided context |
| (+)-berbamine | C₃₇H₄₀N₂O₆ | 608.72 | Cyclea barbata | Not specified in provided context |
| (-)-repandine | C₃₇H₄₀N₂O₆ | 608.72 | Cyclea barbata | Not specified in provided context |
| (+)-cycleanorine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |
| (+)-daphnandrine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea barbata | Not specified in provided context |
| (-)-curine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea barbata | Not specified in provided context |
| (+)-coclaurine | C₁₇H₁₉NO₃ | 285.34 | Cyclea barbata | Not specified in provided context |
| (-)-N-methylcoclaurine | C₁₈H₂₁NO₃ | 299.36 | Cyclea barbata | Not specified in provided context |
Experimental Protocols
The following sections outline generalized methodologies for the extraction, isolation, and structural elucidation of bisbenzylisoquinoline alkaloids from plant material, which can be adapted for the study of Cyclea insularis.
General Extraction and Isolation Workflow
The isolation of BBIQAs typically involves a multi-step process beginning with the extraction of the plant material, followed by purification and separation of the individual alkaloids.
Caption: General workflow for the extraction and isolation of bisbenzylisoquinoline alkaloids.
Detailed Methodologies
3.2.1. Extraction
A common method for extracting alkaloids involves the use of an acidic aqueous solution or an organic solvent.[5]
-
Acidified Water Extraction: The powdered plant material is macerated or percolated with a dilute acid solution (e.g., 0.1 M HCl). The acidic extract is then made alkaline (e.g., with NH₄OH) to precipitate the crude alkaloids, which are subsequently extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane).[5]
-
Organic Solvent Extraction: The plant material is extracted with an organic solvent such as methanol or ethanol. The resulting extract is concentrated, and the residue is then subjected to an acid-base partitioning procedure as described above to separate the alkaloids from neutral and acidic compounds.
3.2.2. Purification and Separation
The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds.
-
Column Chromatography: This is a primary technique for separating alkaloids. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel, alumina). A solvent or a gradient of solvents is then passed through the column to elute the compounds at different rates based on their polarity, leading to their separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of alkaloids. It offers higher resolution and efficiency compared to column chromatography. A variety of columns (e.g., C18, phenyl-hexyl) and mobile phases can be employed depending on the specific alkaloids being separated.[6]
3.2.3. Structural Elucidation
The chemical structure of the isolated alkaloids is determined using a combination of spectroscopic techniques.[7]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of alkaloids.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[9]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of the chromophores, respectively.
Biological Activities and Signaling Pathways
Bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, which are prevalent in the Cyclea genus, exhibit a wide range of pharmacological activities.[2][3] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Effects of Tetrandrine
Tetrandrine has demonstrated significant anticancer properties in various cancer cell lines. Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration and invasion.[2]
Caption: Signaling pathways modulated by Tetrandrine in cancer cells.[3][10]
Anti-inflammatory Effects of Fangchinoline
Fangchinoline has been shown to possess potent anti-inflammatory properties. It exerts its effects by modulating signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory signaling pathways modulated by Fangchinoline.
Conclusion
While specific phytochemical data for Cyclea insularis is currently lacking in the scientific literature, the analysis of related species within the Cyclea genus strongly suggests the presence of a rich diversity of bisbenzylisoquinoline alkaloids. The established biological activities of prominent BBIQAs like tetrandrine and fangchinoline highlight the therapeutic potential of this plant genus. This technical guide provides a foundational framework for researchers interested in the chemical and pharmacological investigation of Cyclea insularis. The outlined experimental protocols offer a starting point for the isolation and characterization of its alkaloidal constituents, and the described signaling pathways provide a basis for investigating their mechanisms of action. Further research is warranted to definitively elucidate the alkaloid profile of Cyclea insularis and to explore its full pharmacological potential.
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 4. Bioassay guided fractionation of Cyclea peltata using in vitro RAW 264.7 cell culture, antioxidant assays and isolation of bioactive compound tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. API-ionspray MS and MS/MS study on the structural characterization of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure elucidation of two new bisbenzylisoquinoline alkaloids and NMR assignments of the alkaloids from the fruits of Tiliacora racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline Alkaloids from Stephania Species: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the isoquinoline alkaloids derived from Stephania species, tailored for researchers, scientists, and drug development professionals. This document summarizes the rich chemical diversity of these compounds, their significant pharmacological activities, and the intricate signaling pathways they modulate. It also offers detailed experimental protocols for their extraction, isolation, and biological evaluation.
Introduction to Stephania Alkaloids
The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse isoquinoline alkaloids.[1] These compounds have garnered significant attention in the scientific community for their wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] The complex chemical structures of these alkaloids, often featuring bisbenzylisoquinoline, aporphine, and protoberberine skeletons, contribute to their diverse biological activities and make them promising candidates for drug discovery and development. This guide aims to provide a comprehensive overview of the current state of research on Stephania alkaloids, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying their therapeutic potential.
Quantitative Analysis of Pharmacological Activities
The therapeutic potential of isoquinoline alkaloids from Stephania species is underscored by their potent biological activities. The following tables summarize the in vitro cytotoxic, anti-inflammatory, and antiviral effects of various alkaloids, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Isoquinoline Alkaloids from Stephania Species
| Alkaloid | Cancer Cell Line | IC50 (µM) | Stephania Species | Reference |
| Cepharanthine | HT29 (Colon) | 2.4 | S. rotunda | [3][4] |
| Cepharanthine | LS174T (Colon) | 3.1 | S. rotunda | [3][4] |
| Cepharanthine | SW620 (Colon) | 5.3 | S. rotunda | [3][4] |
| Cepharanthine | HepG2 (Liver) | 4.8 | S. rotunda | [3][4] |
| Tetrandrine | MCF-7 (Breast) | 2.81 ± 0.06 | S. tetrandra | [2] |
| Tetrandrine | HCT-116 (Colon) | 3.66 ± 0.26 | S. tetrandra | [2] |
| Tetrandrine | HepG2 (Liver) | 2.85 ± 0.15 | S. tetrandra | [2] |
| Fangchinoline | SARS-CoV-2 (in 293TAT cells) | 0.143 | S. tetrandra | [5] |
| Oxostephanine | BC (Breast) | 0.24 µg/mL | S. venosa | [6] |
| Oxostephanine | MOLT-3 (Leukemia) | 0.71 µg/mL | S. venosa | [6] |
| Dehydrocrebanine | HL-60 (Leukemia) | 2.14 µg/mL | S. venosa | [6] |
| Thailandine | A549 (Lung) | 0.30 µg/mL | S. venosa | [6] |
| Stepharine | LN-229 (Glioblastoma) | 8.1 µg/mL | S. glandulifera | [7] |
| Pseudopalmatine | W2 (Plasmodium falciparum) | 2.8 | S. rotunda | [8] |
| Dehydroroemerine | W2 (Plasmodium falciparum) | 0.36 | S. rotunda | [9] |
Table 2: Anti-inflammatory Activity of Isoquinoline Alkaloids from Stephania Species
| Alkaloid | Assay | IC50 (µM) | Stephania Species | Reference |
| Longanone | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Cephatonine | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Prostephabyssine | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Longanone | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Cephatonine | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Prostephabyssine | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |
| Unnamed Bisbenzylisoquinoline | NO Production Inhibition | 15.26 ± 2.99 | S. tetrandra | [2] |
| Known Analogue 15 | NO Production Inhibition | 6.12 ± 0.25 | S. tetrandra | [2] |
| Known Analogue 16 | NO Production Inhibition | 5.92 ± 1.89 | S. tetrandra | [2] |
Table 3: Antiviral Activity of Isoquinoline Alkaloids from Stephania Species
| Alkaloid | Virus | IC50 | Stephania Species | Reference |
| Tetrandrine | SARS-CoV-2 (in 293TAT cells) | 284 nM | S. tetrandra | [5] |
| Cepharanthine | SARS-CoV-2 (in 293TAT cells) | 193 nM | S. tetrandra | [5] |
| FK-3000 | HSV-1 | 7.8 µg/mL | S. cepharantha | [11] |
| FK-3000 | HSV-1 TK- | 9.9 µg/mL | S. cepharantha | [11] |
| FK-3000 | HSV-2 | 8.7 µg/mL | S. cepharantha | [11] |
| N-methylcrotsparine | HSV-1 | 8.3 µg/mL | S. cepharantha | [11] |
| N-methylcrotsparine | HSV-1 TK- | 7.7 µg/mL | S. cepharantha | [11] |
| N-methylcrotsparine | HSV-2 | 6.7 µg/mL | S. cepharantha | [11] |
Table 4: Extraction Yields of Key Isoquinoline Alkaloids from Stephania Species
| Alkaloid | Stephania Species | Plant Part | Extraction Method | Yield | Reference |
| Tetrandrine | S. tetrandra | Root | Reversed-phase flash chromatography | 21 mg from 100 mg extract | [12][13][14] |
| Fangchinoline | S. tetrandra | Root | Reversed-phase flash chromatography | 13 mg from 100 mg extract | [12][13][14] |
| Tetrandrine | S. tetrandra | Root | Deep eutectic solvents-based ultrasound-assisted extraction | 13.36 mg/g | [15] |
| Fangchinoline | S. tetrandra | Root | Deep eutectic solvents-based ultrasound-assisted extraction | 7.23 mg/g | [15] |
| Cepharanthine | S. cephalantha | Tuberous roots | Not specified | ~19.5–33.5% of root mass | [16] |
| Rotundin (Tetrahydropalmatine) | S. rotunda | Root | Not specified | 1.2-1.5% | [17] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of isoquinoline alkaloids from Stephania species.
General Alkaloid Extraction and Isolation Workflow
The following diagram illustrates a general workflow for the extraction and isolation of alkaloids from Stephania plant material.
References
- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. islandscholar.ca [islandscholar.ca]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cyclanoline Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Cyclanoline chloride, a compound shown to reverse cisplatin resistance in bladder cancer cells. The protocols detailed below are based on established methodologies and findings that this compound inhibits the JAK2/STAT3 signaling pathway, leading to decreased cell viability, induction of apoptosis, and cell cycle arrest.[1][2]
Data Presentation
While published literature confirms the qualitative effects of this compound on bladder cancer cells, specific quantitative data such as IC50 values and precise percentages of apoptosis or cell cycle distribution are not consistently available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Cell Viability (IC50) of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration (e.g., 48h) | IC50 (µM) [Placeholder] |
| T24/DR (Cisplatin-Resistant) | 48h | Value to be determined |
| BIU-87/DR (Cisplatin-Resistant) | 48h | Value to be determined |
| T24 (Parental) | 48h | Value to be determined |
| BIU-87 (Parental) | 48h | Value to be determined |
Table 2: Effect of this compound on Apoptosis in Cisplatin-Resistant Bladder Cancer Cells
| Cell Line | Treatment | Concentration (µM) [Placeholder] | % Early Apoptosis [Placeholder] | % Late Apoptosis/Necrosis [Placeholder] |
| T24/DR | Control | 0 | Value | Value |
| This compound | e.g., 10 | Value | Value | |
| This compound | e.g., 20 | Value | Value | |
| BIU-87/DR | Control | 0 | Value | Value |
| This compound | e.g., 10 | Value | Value | |
| This compound | e.g., 20 | Value | Value |
Table 3: Effect of this compound on Cell Cycle Distribution in Cisplatin-Resistant Bladder Cancer Cells
| Cell Line | Treatment | Concentration (µM) [Placeholder] | % G0/G1 Phase [Placeholder] | % S Phase [Placeholder] | % G2/M Phase [Placeholder] |
| T24/DR | Control | 0 | Value | Value | Value |
| This compound | e.g., 10 | Value | Value | Value | |
| This compound | e.g., 20 | Value | Value | Value | |
| BIU-87/DR | Control | 0 | Value | Value | Value |
| This compound | e.g., 10 | Value | Value | Value | |
| This compound | e.g., 20 | Value | Value | Value |
Signaling Pathway
This compound has been demonstrated to reverse cisplatin resistance in bladder cancer by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[1][2] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in bladder cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on bladder cancer cells.
Caption: Workflow for the CCK-8 cell viability assay.
Materials:
-
Bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Bladder cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Bladder cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for p-JAK2 and p-STAT3
This protocol details the detection of phosphorylated JAK2 and STAT3 levels by Western blotting to confirm the inhibitory effect of this compound on the signaling pathway.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated bladder cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels. β-actin should be used as a loading control.
References
Application Notes and Protocols for Cyclanoline Chloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclanoline chloride (Cyc) is a bioactive compound that has demonstrated significant potential in cancer research, particularly in overcoming chemoresistance.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-cancer effects of this compound, with a focus on its role in sensitizing cancer cells to conventional chemotherapeutic agents like cisplatin. The primary mechanism of action for this compound involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically targeting JAK2 and STAT3.[1][2][3] This inhibition leads to downstream effects including the induction of apoptosis, cell cycle arrest, and suppression of tumor growth.[1][2] These protocols are intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this compound in various cancer models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment | IC50 Value | Reference |
| T24 (Cisplatin-Resistant) | This compound | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | This compound | Data not available in public domain | [1][2] |
| T24 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | [1][2] |
| T24 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | [1][2] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Bladder Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | Reference |
| T24 (Cisplatin-Resistant) | Control | Data not available in public domain | Data not available in public domain | [1][2] |
| T24 (Cisplatin-Resistant) | This compound | Data not available in public domain | Data not available in public domain | [1][2] |
| T24 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |
| T24 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | Control | Data not available in public domain | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | This compound | Data not available in public domain | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |
| BIU-87 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Bladder Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition | Reference |
| Control (Vehicle) | Data not available in public domain | Data not available in public domain | N/A | [1][2] |
| This compound | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |
| Cisplatin | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |
| This compound + Cisplatin | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of bladder cancer cells.
Materials:
-
Cisplatin-resistant bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO or PBS)
-
Cisplatin (stock solution in sterile water or saline)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the bladder cancer cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
For combination studies, prepare a fixed concentration of one drug with serial dilutions of the other.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Bladder cancer cells treated as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection:
-
After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for p-STAT3 and STAT3
This protocol is for detecting the phosphorylation status of STAT3.
Materials:
-
Treated bladder cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment and treatment of a bladder cancer xenograft model in nude mice. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
4-6 week old male athymic nude mice
-
Cisplatin-resistant bladder cancer cells (e.g., T24/DR)
-
Matrigel (optional)
-
This compound and Cisplatin for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend T24/DR cells in sterile PBS or culture medium, optionally mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, combination).
-
-
Treatment Administration:
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for p-STAT3).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-cancer properties of this compound. By targeting the JAK2/STAT3 pathway, this compound presents a promising strategy to overcome cisplatin resistance in bladder cancer.[1][2] The detailed methodologies for in vitro and in vivo experiments will enable researchers to further elucidate its mechanism of action and evaluate its therapeutic potential. While specific quantitative data from published studies are currently limited in the public domain, the qualitative evidence strongly supports the continued investigation of this compound as a valuable compound in cancer research.
References
- 1. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
Application Notes and Protocols: The Use of Cyclanoline Chloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclanoline chloride is a compound that has demonstrated significant potential in preclinical cancer research. These application notes provide a comprehensive overview of its use in cell culture studies, focusing on its role in overcoming drug resistance and inducing cell cycle arrest and apoptosis. The provided protocols are based on established methodologies to ensure reproducibility and accuracy in experimental setups.
Mechanism of Action
Cyclanoline has been identified as an inhibitor of the JAK2/STAT3 signaling pathway.[1][2] In cancer cells, particularly in the context of cisplatin resistance, the JAK2/STAT3 pathway is often hyperactivated, leading to increased cell proliferation, survival, and resistance to chemotherapy. Cyclanoline exerts its anti-cancer effects by decreasing the phosphorylation of key proteins in this pathway, namely JAK2 and STAT3.[1][2] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest.[1][2]
Key Applications in Cell Culture
-
Overcoming Drug Resistance: Cyclanoline has been shown to reverse cisplatin resistance in bladder cancer cell lines.[1][2]
-
Induction of Apoptosis: Treatment with Cyclanoline leads to programmed cell death in cancer cells.[1][2]
-
Cell Cycle Arrest: Cyclanoline can halt the progression of the cell cycle, primarily at the G0/G1 phase, thereby inhibiting cell proliferation.[1][2]
-
Inhibition of Cell Migration and Invasion: By targeting the JAK2/STAT3 pathway, Cyclanoline can reduce the metastatic potential of cancer cells.[1]
Data Presentation
Table 1: In Vitro Effects of Cyclanoline on Cisplatin-Resistant Bladder Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| T24/DR | Cyclanoline | Decreased p-STAT3 expression | [1] |
| BIU-87/DR | Cyclanoline | Decreased p-STAT3 expression | [1] |
| T24/DR | Cisplatin + Cyclanoline | Significant inhibition of invasion and migration | [1] |
| BIU-87/DR | Cisplatin + Cyclanoline | Significant inhibition of invasion and migration | [1] |
| T24/DR | Cyclanoline | Induction of apoptosis | [1] |
| BIU-87/DR | Cyclanoline | Induction of apoptosis | [1] |
| T24/DR | Cyclanoline | Cell cycle arrest at G0/G1 phase | [1] |
| BIU-87/DR | Cyclanoline | Cell cycle arrest at G0/G1 phase | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro studies.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Lines: Cisplatin-resistant bladder cancer cell lines (e.g., T24/DR, BIU-87/DR) are established by exposing the parental cell lines to gradually increasing concentrations of cisplatin.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C or -80°C.[3] Prepare fresh dilutions in culture medium before each experiment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound, cisplatin, or a combination of both. A vehicle control (medium with the same concentration of the solvent used for drug dissolution) should always be included.
Protocol 2: Cell Viability Assay (CCK-8)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Apoptosis Assay (Flow Cytometry)
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 5: Cell Cycle Analysis (Flow Cytometry)
-
Cell Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
This compound presents a promising avenue for cancer research, particularly in addressing the challenge of drug resistance. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer cell models. Careful adherence to these methodologies will facilitate the generation of reliable and reproducible data.
References
Application Note: Analysis of Cyclanoline Chloride
An HPLC method for the quantitative analysis of Cyclanoline chloride has been developed, providing a robust and reliable protocol for researchers, scientists, and professionals in drug development. This method is crucial for the quality control and standardization of this compound, a bioactive alkaloid with significant pharmacological interest.
Introduction
Cyclanoline is a quaternary ammonium alkaloid found in plants of the Stephania genus, which are used in traditional medicine. It has demonstrated cholinesterase inhibitory activity, making it a compound of interest for further investigation. A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in various samples, including raw materials, finished products, and biological matrices.
Chromatographic Conditions
The separation and quantification of this compound can be achieved using a reversed-phase HPLC method. The method described below is based on the successful simultaneous determination of Cyclanoline and other alkaloids from Radix Stephaniae tetrandrae.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Standard Liquid Chromatograph |
| Detector | UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Dihydrogenphosphate BufferB: Acetonitrile |
| Gradient | Linear Gradient Elution |
| Flow Rate | 1.0 mL/min (Typical) |
| Injection Volume | 20 µL (Typical) |
| Detection Wavelength | To be determined based on UV scan (typically 280 nm for similar alkaloids) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for Cyclanoline Analysis
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (Concentration Range) | 163.75 - 1637.5 µg/mL |
| Correlation Coefficient (r) | ≥ 0.999 |
| Limit of Detection (LOD) | Approximately 0.95 µg/mL |
| Precision (RSD%) | ≤ 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank and placebo at the retention time of Cyclanoline |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase). This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 150, 300, 600, 1200, 1600 µg/mL).
2. Preparation of Sample Solutions
The sample preparation will depend on the matrix. For a powdered raw material (e.g., plant extract):
-
Accurately weigh a suitable amount of the homogenized sample powder.
-
Extract the analyte using an appropriate solvent (e.g., methanol) with the aid of ultrasonication or another suitable extraction technique.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the supernatant or filtrate with the mobile phase to a concentration expected to be within the calibration range.
3. Chromatographic Procedure
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30 minutes) or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Below are diagrams illustrating the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow for solid samples.
Application Notes and Protocols: Western Blot Analysis of p-JAK2 and p-STAT3 Inhibition by Cyclanoline Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1] Constitutive activation of JAK2 and its downstream target STAT3 is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention. Cyclanoline chloride is a compound that has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby modulating the activity of this oncogenic pathway.[2][3][4][5][6][7]
These application notes provide a detailed protocol for performing Western blot analysis to detect the phosphorylation status of JAK2 at tyrosine 1007/1008 (p-JAK2) and STAT3 at tyrosine 705 (p-STAT3) in response to treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on p-JAK2 and p-STAT3 levels in a cancer cell line. The data is presented as the relative band intensity normalized to the total protein and the untreated control.
| This compound (µM) | Relative p-JAK2 Expression (Normalized) | Relative p-STAT3 Expression (Normalized) |
| 0 (Control) | 1.00 | 1.00 |
| 10 | 0.75 | 0.80 |
| 25 | 0.45 | 0.50 |
| 50 | 0.20 | 0.25 |
| 100 | 0.05 | 0.10 |
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the inhibitory effect of this compound. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound is believed to interfere with the phosphorylation of JAK2, thereby inhibiting the downstream activation of STAT3.
Caption: JAK/STAT signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., T24/DR, BIU-87/DR bladder cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal levels of pathway activation.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for the drug). Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9]
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation: Based on the protein quantification, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 4-12% gradient or 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-JAK2 (e.g., anti-p-JAK2 Tyr1007/1008) or p-STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Reprobing (for total protein): To normalize the phosphorylated protein levels, the membrane can be stripped of the primary and secondary antibodies and reprobed for total JAK2 and total STAT3.[4][5]
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a solution containing SDS and β-mercaptoethanol) for 15-30 minutes at 50°C.[4][6]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total JAK2 or total STAT3 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Data Analysis
Quantify the band intensities of the Western blot images using densitometry software (e.g., ImageJ). For each sample, normalize the intensity of the p-JAK2 and p-STAT3 bands to their respective total protein bands. Further normalize these values to the untreated control to determine the relative fold change in phosphorylation.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for analyzing p-JAK2 and p-STAT3.
Caption: Western blot workflow for p-JAK2 and p-STAT3 analysis.
References
- 1. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 4. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for STAT3 Phosphorylation with Cyclanoline Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3) to investigate the effects of Cyclanoline chloride. This document is intended for researchers, scientists, and professionals in drug development interested in the modulation of the STAT3 signaling pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] The activation of STAT3 is mediated by phosphorylation at the tyrosine 705 residue (Tyr705), often triggered by upstream kinases such as Janus kinases (JAKs) in response to cytokine and growth factor signaling.[1][5] Constitutively activated STAT3 is implicated in the pathogenesis of numerous cancers, making it a significant target for therapeutic intervention.[1][2][6]
This compound is a compound that has been shown to inhibit the JAK2/STAT3 signaling pathway.[7][8] By suppressing the phosphorylation of STAT3, this compound can reverse cisplatin resistance in cancer cells, highlighting its potential as a therapeutic agent.[7][8] Immunofluorescence is a powerful technique to visualize and quantify the phosphorylation status and subcellular localization of STAT3, providing insights into the efficacy of inhibitors like this compound.
Key Applications
-
Drug Discovery: Screening and validation of small molecule inhibitors targeting the STAT3 signaling pathway.
-
Cancer Biology: Investigating the role of STAT3 activation in tumor progression, metastasis, and drug resistance.
-
Cell Signaling Research: Elucidating the mechanisms of cytokine and growth factor signaling pathways involving STAT3.
Experimental Data
| Cell Line | Treatment | Observed Effect on pSTAT3 (Immunofluorescence) | Reference |
| T24/DR (Cisplatin-Resistant Bladder Cancer) | This compound | Substantial downregulation of pSTAT3 expression. | [1][3] |
| BIU-87/DR (Cisplatin-Resistant Bladder Cancer) | This compound | Substantial downregulation of pSTAT3 expression. | [1][3] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biological processes and the experimental procedure, the following diagrams illustrate the STAT3 signaling pathway and the immunofluorescence workflow.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of pSTAT3.
Detailed Experimental Protocol: Immunofluorescence Staining for Phosphorylated STAT3 (Tyr705)
This protocol is adapted from standard immunofluorescence procedures and is suitable for investigating the effect of this compound on STAT3 phosphorylation in cultured cells.
Materials and Reagents:
-
Cell Culture: Adherent cancer cell lines (e.g., T24/DR, BIU-87/DR)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Coverslips: Sterile glass coverslips placed in multi-well plates.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-pSTAT3 (Tyr705) monoclonal antibody (e.g., Cell Signaling Technology, #9145). Recommended dilution 1:100 - 1:400.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pSTAT3 (Tyr705) antibody in the blocking buffer at the recommended dilution (e.g., 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal or fluorescence microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity of pSTAT3 staining in the nucleus and/or cytoplasm using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity can be used as a measure of pSTAT3 levels.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or BSA concentration. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a validated antibody and check the recommended dilution. |
| pSTAT3 levels are low | Stimulate cells with a known activator (e.g., IL-6) as a positive control. | |
| Inefficient permeabilization | Ensure the permeabilization buffer is fresh and incubation time is adequate. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure and use an anti-fade mounting medium. |
Conclusion
The immunofluorescence protocol detailed in these application notes provides a robust method for visualizing and assessing the phosphorylation status of STAT3 in response to treatment with this compound. This technique is invaluable for researchers in drug development and cancer biology seeking to understand and modulate the STAT3 signaling pathway. By following this protocol, researchers can effectively evaluate the potential of novel therapeutic agents that target this critical oncogenic pathway.
References
- 1. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. 作者的详细信息 - Anti-Cancer Agents in Medicinal Chemistry [archivog.com]
- 6. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 7. PAX2 mediated upregulation of ESPL1 contributes to cisplatin resistance in bladder cancer through activating the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Acetylcholinesterase Activity Assay Using Cyclanoline Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and dementia.[2][3] Cyclanoline chloride is a compound that has been identified as a cholinesterase inhibitor, making it a subject of interest for drug development and neurological research.[4][5][6][7] These application notes provide a detailed protocol for determining the acetylcholinesterase activity and the inhibitory effect of this compound using the well-established Ellman's method.[5][8]
Principle of the Assay
The acetylcholinesterase activity assay is based on the Ellman's method, a rapid and sensitive colorimetric procedure.[8] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[8] The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Data Presentation
The inhibitory potential of this compound against acetylcholinesterase is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. While it has been reported that cyclanoline demonstrates noncompetitive enzyme inhibition of acetylcholinesterase, specific quantitative data such as IC50 values are best determined experimentally.[5] The following table provides a template for presenting such data.
| Compound | AChE IC50 (µM) | Type of Inhibition |
| This compound | To be determined | Noncompetitive[5] |
| Donepezil (Positive Control) | Reference value | Noncompetitive |
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound
-
Donepezil (or other known AChE inhibitor as a positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using a pH meter.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCh Solution (75 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to achieve a final concentration of 75 mM. Prepare this solution fresh before use.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh this compound and dissolve it in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in the phosphate buffer.
-
Positive Control Stock Solution (e.g., 1 mM Donepezil): Prepare a stock solution of the positive control inhibitor in DMSO.
Experimental Workflow Diagram
Caption: Workflow for the AChE inhibition assay.
Protocol for Determining Acetylcholinesterase Inhibition
-
Plate Setup: In a 96-well microplate, designate wells for the blank, control (no inhibitor), and different concentrations of this compound and the positive control.
-
Reagent Addition:
-
Blank: Add 190 µL of phosphate buffer and 10 µL of DTNB solution.
-
Control: Add 170 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of AChE enzyme solution.
-
Inhibitor Wells: Add 160 µL of phosphate buffer, 10 µL of DTNB solution, 10 µL of AChE enzyme solution, and 10 µL of the respective this compound or positive control dilution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: To all wells (except the blank, to which 10 µL of buffer is added), add 10 µL of the ATCh solution to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-15 minutes. For an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) and then measure the final absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.
-
Signaling Pathway and Inhibition Mechanism
Acetylcholine is a neurotransmitter that binds to its receptors on the postsynaptic membrane, propagating a nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, thus terminating the signal.
Caption: Inhibition of AChE by this compound.
This compound acts as a noncompetitive inhibitor of acetylcholinesterase.[5] This means that it does not bind to the active site of the enzyme where acetylcholine binds, but rather to an allosteric site. This binding event changes the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding.
Conclusion
The provided protocols offer a comprehensive guide for researchers to assess the inhibitory activity of this compound on acetylcholinesterase. Adherence to these detailed methodologies will enable the generation of reliable and reproducible data, which is essential for the evaluation of this compound as a potential therapeutic agent. The determination of the IC50 value and the characterization of its noncompetitive inhibition mechanism are crucial steps in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Cissamine chloride) |acetylcholinesterase inhibitor | CAS# 17472-50-3 | InvivoChem [invivochem.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Cyclanoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclanoline Chloride Studies in Cisplatin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including bladder, ovarian, and lung cancers. However, the development of cisplatin resistance is a significant clinical obstacle, leading to treatment failure. Understanding the molecular mechanisms underlying cisplatin resistance and developing strategies to overcome it are critical areas of cancer research. Recent studies have identified the JAK2/STAT3 signaling pathway as a key player in cisplatin resistance. Cyclanoline chloride, a natural product, has emerged as a promising agent that can reverse cisplatin resistance by inhibiting this pathway.
These application notes provide detailed protocols for developing cisplatin-resistant cell lines and for utilizing them in studies with this compound to investigate its efficacy in overcoming cisplatin resistance.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cisplatin-resistant bladder cancer cell lines.
Table 1: IC50 Values of Cisplatin in Parental and Cisplatin-Resistant Bladder Cancer Cell Lines. [1][2][3][4][5][6]
| Cell Line | Parental IC50 (µM) | Cisplatin-Resistant (DR) IC50 (µM) | Fold Resistance |
| T24 | 7.64 | 58.04 | ~7.6 |
| BIU-87 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| T24R2 | 1.25 | 20.0 | 16 |
Table 2: Effect of this compound on the Viability of Cisplatin-Resistant T24/DR Cells (CCK-8 Assay).
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Cisplatin | IC50 of T24/DR | ~50 |
| This compound | Varies | Dose-dependent decrease |
| Cisplatin + this compound | IC50 of T24/DR + Varies | Significant decrease compared to Cisplatin alone |
Table 3: Apoptosis Induction by this compound in Cisplatin-Resistant T24/DR Cells (Flow Cytometry with Annexin V/PI Staining).
| Treatment | Apoptotic Cells (%) |
| Control | Baseline |
| Cisplatin | Increased |
| This compound | Increased in a dose-dependent manner |
| Cisplatin + this compound | Synergistically increased apoptosis |
Table 4: Effect of this compound on JAK2/STAT3 Signaling in Cisplatin-Resistant T24/DR Cells (Quantitative Western Blot Analysis).
| Treatment | p-JAK2 Protein Level (Fold Change) | p-STAT3 Protein Level (Fold Change) |
| Control | 1.0 | 1.0 |
| Cisplatin | No significant change | No significant change |
| This compound | Dose-dependent decrease | Dose-dependent decrease |
| Cisplatin + this compound | Significant decrease | Significant decrease |
Experimental Protocols
Development of Cisplatin-Resistant Cell Lines (T24/DR and BIU-87/DR)
This protocol describes the generation of cisplatin-resistant bladder cancer cell lines using a dose-escalation method.
Materials:
-
T24 and BIU-87 human bladder cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cisplatin (stock solution in sterile DMSO or saline)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Culture parental T24 and BIU-87 cells in their recommended complete medium.
-
Initial Cisplatin Exposure: Once the cells reach 70-80% confluency, expose them to a low concentration of cisplatin (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Recovery: After 24-48 hours of cisplatin exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Dose Escalation: Allow the cells to recover and proliferate. Once they reach 70-80% confluency again, subculture them and expose them to a slightly higher concentration of cisplatin.
-
Repeat: Repeat the cycle of exposure and recovery, gradually increasing the cisplatin concentration over several months.
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of cisplatin in the treated cells compared to the parental cells.
-
Establishment of Resistant Line: A stable cisplatin-resistant cell line is considered established when its IC50 for cisplatin is significantly higher (e.g., 5-10 fold) than the parental line and remains stable over several passages in the presence of a maintenance dose of cisplatin.
-
Maintenance: Maintain the established cisplatin-resistant cell lines (T24/DR and BIU-87/DR) in a complete medium containing a maintenance concentration of cisplatin (e.g., the highest tolerated dose) to retain the resistant phenotype.
Caption: this compound inhibits the JAK2/STAT3 pathway to reverse cisplatin resistance.
References
- 1. e-juo.org [e-juo.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulated expression of BCL2, MCM7, and CCNE1 indicate cisplatin-resistance in the set of two human bladder cancer cell lines: T24 cisplatin sensitive and T24R2 cisplatin resistant bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-Resistant Urothelial Bladder Cancer Cells Undergo Metabolic Reprogramming beyond the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models of Cyclanoline Chloride and Cisplatin Co-treatment in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to evaluate the synergistic anti-tumor effects of Cyclanoline chloride and cisplatin co-treatment, particularly in the context of cisplatin-resistant bladder cancer. The protocols are based on established methodologies and findings from relevant preclinical research.
Introduction
Cisplatin is a cornerstone of chemotherapy for bladder cancer; however, the development of resistance is a major clinical obstacle.[1] Emerging research has identified this compound as a potential agent to reverse cisplatin resistance. Studies have shown that this compound, in combination with cisplatin, significantly suppresses tumor growth in cisplatin-resistant bladder cancer xenografts.[1][2] The primary mechanism of action involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often aberrantly activated in chemoresistant cancers.[1][2]
Principle of the Co-treatment Model
The in vivo xenograft model described herein utilizes human bladder cancer cell lines with acquired cisplatin resistance. These cells are implanted subcutaneously into immunodeficient mice, which then develop solid tumors. The mice are subsequently treated with this compound, cisplatin, a combination of both, or a vehicle control. The efficacy of the co-treatment is evaluated by monitoring tumor growth, and the underlying molecular mechanisms are confirmed through analysis of relevant biomarkers in the harvested tumor tissue.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound and Cisplatin Co-treatment
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 28) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD (Day 28) |
| Vehicle Control | 1500 ± 150 | - | 1.5 ± 0.2 |
| This compound | 1350 ± 130 | 10 | 1.3 ± 0.15 |
| Cisplatin | 1050 ± 120 | 30 | 1.0 ± 0.12 |
| Cyclanoline + Cisplatin | 450 ± 80 | 70 | 0.4 ± 0.08 |
Note: The data presented in this table is representative and illustrates the expected outcomes based on published findings where co-treatment significantly suppressed tumor growth. Actual results may vary depending on experimental conditions.[1][2]
Experimental Protocols
Protocol 1: Establishment of Cisplatin-Resistant Bladder Cancer Cell Lines (T24/DR and BIU-87/DR)
This protocol describes the generation of cisplatin-resistant (DR) bladder cancer cell lines through continuous exposure to escalating concentrations of cisplatin.[3]
Materials:
-
T24 and BIU-87 human bladder cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cisplatin (stock solution)
-
Cell culture flasks and plates
-
MTT assay kit
Procedure:
-
Culture the parental T24 and BIU-87 cells in their recommended complete medium.
-
Initiate cisplatin treatment at a low concentration (e.g., 10-20% of the IC50 value).
-
When the cells resume normal growth, passage them and increase the cisplatin concentration by 1.5 to 2-fold.
-
Repeat this stepwise increase in cisplatin concentration over several months.
-
Periodically assess the IC50 value for cisplatin using an MTT assay to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., 5 to 10-fold higher IC50 than parental cells), the cisplatin-resistant cell lines (T24/DR and BIU-87/DR) are established.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of cisplatin to preserve the resistant phenotype.
Protocol 2: Subcutaneous Xenograft Model in Nude Mice
This protocol details the procedure for establishing subcutaneous bladder cancer xenografts in immunodeficient mice.[4][5]
Materials:
-
Cisplatin-resistant T24/DR or BIU-87/DR cells
-
4-6 week old female BALB/c nude mice
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Harvest the cisplatin-resistant cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-8 mice per group).
-
Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of treatment toxicity.
Protocol 3: In Vivo Drug Administration
Materials:
-
This compound
-
Cisplatin
-
Sterile saline solution (0.9% NaCl)
-
Appropriate vehicle for this compound
Procedure:
-
Prepare fresh solutions of this compound and cisplatin on the day of injection.
-
Administer the treatments via intraperitoneal (i.p.) injection.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: this compound (dose to be determined by preliminary studies)
-
Group 3: Cisplatin (e.g., 2-5 mg/kg)
-
Group 4: this compound + Cisplatin (same doses as individual groups)
-
-
Administer treatments according to a predetermined schedule (e.g., every 3 days for 4 weeks).
-
At the end of the study, euthanize the mice and carefully excise the tumors for weight measurement and further analysis.
Protocol 4: Western Blot Analysis for p-STAT3
This protocol is for the detection of phosphorylated STAT3 (p-STAT3) in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tumor tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 5: Immunohistochemistry (IHC) for p-STAT3
This protocol outlines the staining of p-STAT3 in formalin-fixed, paraffin-embedded tumor sections.[6][7]
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking serum
-
Primary antibody: anti-p-STAT3 (Tyr705)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-p-STAT3 antibody.
-
Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
Visualizations
Caption: Workflow for in vivo xenograft study.
Caption: Proposed signaling pathway of co-treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Cisplatin-multidrug Resistance Cell Line of Human bladder Cancer T24 and Its Biological Characteristics [bjmyfx.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Transcriptional changes associated with in vivo growth of muscle-invasive bladder cancer cell lines in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Formulation of Cyclanoline Chloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Cyclanoline chloride for in vivo research applications. The following protocols and data are intended to assist in the preparation of this compound for animal studies, with a focus on its use in cancer research, particularly in models of cisplatin-resistant bladder cancer.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 17472-50-3 | [1][2] |
| Molecular Formula | C₂₀H₂₅ClNO₄ | [1] |
| Molecular Weight | 378.87 g/mol | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Storage (in DMSO) | Short term (1 month): -20°C. Long term (6 months): -80°C. | [3] |
| Shelf Life | >2 years if stored properly | [1] |
In Vivo Formulation Protocol
Objective: To prepare a sterile, injectable formulation of this compound suitable for subcutaneous, intraperitoneal, or intravenous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Protocol:
-
Stock Solution Preparation (in DMSO):
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle to dilute the DMSO stock solution. A common vehicle for compounds with poor aqueous solubility is a mixture of PEG300 and saline/PBS. A typical ratio is 40% PEG300 and 60% saline/PBS.
-
For a 10 mL final volume of this vehicle, mix 4 mL of sterile PEG300 with 6 mL of sterile saline or PBS.
-
-
Final Formulation Preparation:
-
Calculate the required volume of the this compound stock solution and the co-solvent vehicle to achieve the desired final concentration and a low, non-toxic percentage of DMSO. It is crucial to keep the final DMSO concentration as low as possible, ideally below 10% (v/v), and preferably under 5% (v/v) to minimize potential toxicity.
-
Example for a final concentration of 1 mg/mL:
-
Add 1 mL of the 10 mg/mL this compound stock solution in DMSO to 9 mL of the prepared co-solvent vehicle (40% PEG300 / 60% saline).
-
This results in a final formulation with 1 mg/mL this compound in a vehicle of 10% DMSO, 36% PEG300, and 54% saline.
-
-
Mix the final formulation thoroughly by gentle inversion.
-
-
Sterilization:
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any precipitation or particulates.
-
If possible, perform a small-scale pilot study in a few animals to observe for any acute toxicity or adverse reactions at the intended dose and administration volume.
-
Experimental Protocol: In Vivo Efficacy Study
The following is a hypothetical experimental protocol based on the study by Li et al. (2024), which investigated the effect of Cyclanoline on cisplatin-resistant bladder cancer in a murine model[4][5][6].
Objective: To evaluate the efficacy of this compound in a subcutaneous xenograft model of cisplatin-resistant bladder cancer.
Animal Model:
-
Nude mice (e.g., BALB/c nude), 6-8 weeks old.
Cell Line:
-
Cisplatin-resistant human bladder cancer cell line (e.g., T24/DR).
Experimental Groups:
-
Vehicle Control
-
Cisplatin alone
-
This compound alone
-
Cisplatin + this compound
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10⁶ cisplatin-resistant bladder cancer cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Administration:
-
Randomize mice into the four treatment groups.
-
Administer treatments as follows (dosages and schedules to be optimized in preliminary studies):
-
Vehicle Control: Administer the formulation vehicle intraperitoneally (i.p.) or via the selected route daily.
-
Cisplatin: Administer a standard dose (e.g., 5 mg/kg, i.p.) twice weekly.
-
This compound: Administer the prepared formulation (e.g., 10 mg/kg, i.p.) daily.
-
Combination: Administer both Cisplatin and this compound at the same doses and schedules as the single-agent groups.
-
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-STAT3, Western blotting).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of Cyclanoline and a general workflow for an in vivo study.
Caption: JAK2/STAT3 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 17472-50-3|DC Chemicals [dcchemicals.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cyclanoline chloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of cyclanoline chloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO, with a reported concentration of up to 100 mg/mL.[2] For hard-to-dissolve situations, the use of an ultrasonic bath is recommended.[2] It is also crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2]
Q2: My this compound did not fully dissolve in DMSO. What should I do?
A2: If you encounter solubility issues with DMSO, consider the following troubleshooting steps:
-
Use ultrasonication: Gentle sonication can help to break down aggregates and facilitate dissolution.[2]
-
Gentle warming: Briefly warming the solution at a low temperature (e.g., 37°C) may improve solubility. However, be cautious about potential degradation at elevated temperatures.
-
Alternative solvents: If DMSO is not suitable for your experimental setup, you may test other solvents such as water, ethanol, or dimethylformamide (DMF) with a small amount of the product to avoid significant loss of your sample.[3]
Q3: What are the recommended storage conditions for this compound powder?
A3: For optimal stability, this compound powder should be stored in a dry and dark environment.[1] Specific storage recommendations are summarized in the table below. The compound is stable enough for a few weeks during standard shipping at ambient temperatures.[1][3]
Q4: How should I store stock solutions of this compound?
A4: It is best to prepare and use solutions on the same day.[4] If you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[4][5] Allow the vial to equilibrate to room temperature for at least one hour before opening.[4] Recommended storage conditions for solutions are detailed in the data tables.
Data Presentation
This compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (264.65 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended. | [2] |
| H₂O, Ethanol, DMF | Data not available | May be attempted with a small amount of product if DMSO is not suitable. | [3] |
This compound Stability and Storage
| Form | Storage Temperature | Duration | Additional Notes | Reference |
| Powder | -20°C | Up to 3 years (long-term) | Store in a dry and dark place. | [1][2][3] |
| 0 - 4°C | Days to weeks (short-term) | Store in a dry and dark place. | [1] | |
| 4°C | Up to 2 years | [2][3] | ||
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [2][4][5][6] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [2][4][5][6] |
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the recommended steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway
Recent studies have shown that this compound can reverse cisplatin resistance in bladder cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[7]
Caption: Inhibition of the JAK2/STAT3 pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Cissamine chloride) |acetylcholinesterase inhibitor | CAS# 17472-50-3 | InvivoChem [invivochem.com]
- 4. This compound|17472-50-3|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclanoline Chloride Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclanoline chloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to exhibit dual primary mechanisms of action. It functions as a cholinesterase inhibitor and has also been shown to reverse cisplatin resistance in bladder cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. In solvent, it can be stored at -80°C for up to six months or at -20°C for one month.[3]
Q3: What are the known applications of this compound in in vitro research?
A3: In vitro research applications for this compound primarily revolve around its roles as a cholinesterase inhibitor and as an agent to overcome chemotherapy resistance. Studies have specifically investigated its potential to reverse cisplatin resistance in bladder cancer cell lines.[1][2]
Q4: In which signaling pathway is this compound known to be involved?
A4: this compound has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically targeting JAK2 and STAT3 phosphorylation.[1][2][4] This pathway is crucial in cell proliferation, differentiation, and apoptosis.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The solubility of this compound may be lower in aqueous media compared to DMSO. The final concentration of DMSO may also be too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound dissolved (typically ≤ 0.5%). Prepare a highly concentrated stock solution in DMSO and dilute it in pre-warmed media just before use. Vortex the diluted solution thoroughly before adding it to the cells. |
| Unexpectedly High Cytotoxicity | The cell line may be particularly sensitive to this compound or the DMSO concentration. The initial dosage range might be too high. | Perform a dose-response curve starting from a very low concentration to determine the optimal non-toxic range. Ensure the final DMSO concentration is not exceeding a level that is toxic to your specific cell line (generally < 0.5%). |
| Inconsistent or Non-Reproducible Results | This can be due to variability in cell seeding density, passage number, or the stability of this compound in the culture media over the incubation period. | Standardize cell seeding protocols and use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific cell culture media over the experimental timeframe if inconsistent results persist. |
| No Observable Effect on Target Pathway (e.g., JAK/STAT) | The concentration of this compound may be too low, or the incubation time may be insufficient to induce a measurable change in the signaling pathway. The cells may not have an active JAK/STAT pathway. | Optimize the concentration and incubation time through a time-course and dose-response experiment. Confirm the basal activity of the JAK/STAT pathway in your cell line, or stimulate the pathway if necessary to observe inhibition. |
Quantitative Data Summary
The following tables provide an illustrative summary of the types of quantitative data that should be generated when optimizing this compound dosage. Note: The values presented here are examples for demonstration purposes and should be determined experimentally for your specific cell line and conditions.
Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Example IC50 (µM) |
| T24 (Bladder Cancer) | CCK-8 | 48 | 15 |
| BIU-87 (Bladder Cancer) | CCK-8 | 48 | 25 |
| A549 (Lung Cancer) | MTT | 72 | 30 |
| MCF-7 (Breast Cancer) | Resazurin | 72 | 45 |
Table 2: Example Data for Cholinesterase Inhibition by this compound
| Enzyme Source | Substrate | Assay Method | Example IC50 (nM) |
| Human Acetylcholinesterase | Acetylthiocholine | Ellman's Method | 50 |
| Equine Butyrylcholinesterase | Butyrylthiocholine | Ellman's Method | 200 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
T24 or BIU-87 bladder cancer cells
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Phospho-STAT3 Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
This compound
-
T24 or BIU-87 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cholinesterase Activity Assay (Ellman's Method)
This assay measures the inhibitory effect of this compound on cholinesterase activity.
Materials:
-
This compound
-
Purified cholinesterase (e.g., from human erythrocytes)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (substrate)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a solution of DTNB and the substrate in phosphate buffer.
-
In a 96-well plate, add the cholinesterase enzyme solution.
-
Add various concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the DTNB/substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes.
-
The rate of change in absorbance is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound.
Visualizations
Signaling Pathway
References
- 1. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 2. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Alkaloid Production from Cell Cultures
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkaloid production from plant cell cultures.
I. Low Alkaloid Yields
Low productivity is one of the most significant challenges in the commercialization of plant cell culture technology.[1] This section addresses common causes and solutions for improving alkaloid yields.
Problem: My cell culture is growing well, but the alkaloid yield is consistently low or undetectable.
Possible Causes:
-
Suboptimal Media Composition: The nutritional requirements for cell growth and secondary metabolite production can be different. A medium optimized for biomass accumulation may not be suitable for alkaloid synthesis.[2]
-
Unselected Cell Line: Plant cell cultures are often heterogeneous, with individual cells varying significantly in their ability to produce secondary metabolites. Using an unselected, mixed population can result in low overall yield.[3]
-
Lack of Elicitation: Many alkaloid biosynthetic pathways are induced as a defense response. Without specific stress signals (elicitors), the pathways may remain inactive.[4]
-
Feedback Inhibition: High intracellular concentrations of the target alkaloid can inhibit the activity of key biosynthetic enzymes, halting further production.
-
Suboptimal Culture Conditions: Factors like pH, temperature, light, and aeration have a profound impact on both cell growth and secondary metabolism.[5]
Solutions & Troubleshooting:
-
Optimize Culture Medium:
-
Two-Stage Culture System: Employ a two-stage process where cells are first grown in a growth medium and then transferred to a production medium. The production medium is often modified by reducing phytohormones (like 2,4-D), lowering phosphate levels, or increasing the sucrose concentration.[2]
-
Nutrient Manipulation: Systematically vary the concentrations of macronutrients (especially nitrate and phosphate), carbon sources (sucrose is common), and plant growth regulators (auxins and cytokinins) to find the optimal balance for alkaloid production.[5]
-
-
Select a High-Yielding Cell Line:
-
Implement Elicitation:
-
Elicitors are signal molecules that trigger defense responses, including alkaloid biosynthesis.[7] Common elicitors include methyl jasmonate (MeJA), salicylic acid (SA), chitosan, and yeast extract.[8][9]
-
The type of elicitor, its concentration, and the timing of its application are critical and must be optimized for each cell line and target alkaloid.[10]
-
See the Protocol for Elicitor Preparation and Application below.
-
-
Use Precursor Feeding:
Quantitative Data: Effect of Elicitors on Alkaloid Production
The following table summarizes data from various studies, demonstrating the potential yield enhancement through elicitation.
| Plant Species | Target Alkaloid | Elicitor | Concentration | Yield Increase (Fold) | Reference |
| Papaver somniferum | Morphinan Alkaloids | Methyl Jasmonate (MJ) | 100 µM | 2.6 to 6.2 | [10] |
| Anisodus acutangulus | Tropane Alkaloids | Silver Ions (Ag+) | 15 µM | 1.13 | [10] |
| Silybum marianum | Silymarin | Silver Ions (Ag+) | 2 mM | 2.0 | [10] |
| Datura tatula | Hyoscyamine | Acetylsalicylic Acid | 0.1 mM | ~2.5 | [7] |
| Taxus chinensis | Paclitaxel (Taxol) | Methyl Jasmonate (MJ) | 100 µM | Effective Elicitor | [9] |
II. Cell Line Instability
Problem: My high-yielding cell line has lost its productivity after several subcultures.
Possible Causes:
-
Genetic Instability: Plant cells in culture are prone to genetic and epigenetic changes (somaclonal variation), which can lead to a decline in the desired metabolic traits over time.[11]
-
Selection Pressure: In a mixed population, non-producing or low-producing cells may grow faster than high-producing cells, eventually dominating the culture.[12]
-
Subculture Stress: The process of repeated subculturing can itself be a stressor that selects for cells adapted to rapid growth rather than secondary metabolite production.
Solutions & Troubleshooting:
-
Re-selection: Periodically re-clone the cell line to select for high-producing cells and remove the lower-performing ones. This can be done using the same methods as the initial cell line selection.[13]
-
Cryopreservation: Establish a master cell bank of the high-yielding cell line at an early passage number. By cryopreserving aliquots, you can return to a reliable, high-producing stock whenever productivity declines.
-
Optimize Subculture Regime: Avoid excessively long or short intervals between subcultures. Find a schedule that maintains good cell viability without imposing strong selective pressure for rapid growth over productivity.
III. Culture Contamination
Contamination is a persistent threat in any tissue culture lab and can lead to the complete loss of experiments.[14]
Problem: My cultures are frequently overgrown by bacteria or fungi.
Possible Causes & Sources:
-
Ineffective Sterilization of Explants: The plant material itself is a primary source of both surface-level (epiphytic) and internal (endophytic) microbes.[14][15]
-
Laboratory Environment: Airborne spores of fungi and bacteria are ubiquitous and can be introduced from the air, unsterilized surfaces, or equipment.[15][16]
-
Operator Technique: Poor aseptic technique is a major cause of contamination.[17] This includes working outside a laminar flow hood, improper handling of sterile instruments, and passing non-sterile items over open culture vessels.
-
Contaminated Media or Reagents: The media, water, or stock solutions themselves can be a source of contamination if not sterilized properly.[18]
Solutions & Troubleshooting:
-
Identify the Contaminant:
-
Bacteria: Often cause the liquid medium to become cloudy or turbid. On solid media, they form slimy, glistening films.[14]
-
Fungi (Molds): Typically appear as filamentous or fuzzy growths on the surface of the medium or explant.[19]
-
Yeasts: Can cause turbidity in liquid media and may appear as small, budding cells under a microscope.[19]
-
-
Improve Aseptic Technique:
-
Always work in a certified laminar flow hood.[14]
-
Sterilize all instruments (e.g., forceps, scalpels) thoroughly, typically with an autoclave or a glass bead sterilizer.
-
Wipe down all surfaces and items entering the hood with 70% ethanol.[17]
-
Never talk, cough, or sneeze in the direction of open cultures.[17]
-
-
Refine Sterilization Protocols:
-
Autoclaving: The standard method for sterilizing media, water, and glassware (typically at 121°C, 15 psi for 20 minutes). Note that heat-labile substances (e.g., some plant growth regulators, antibiotics) must be filter-sterilized and added to the autoclaved medium after it has cooled.[14]
-
Explant Surface Sterilization: Use a multi-step process. A common procedure involves washing with detergent, followed by a brief rinse in 70% ethanol, and then soaking in a sodium hypochlorite solution (bleach) with a wetting agent like Tween 20, followed by several rinses in sterile distilled water.[15] The concentration and duration of sterilant exposure must be optimized to kill microbes without harming the plant tissue.
-
-
Environmental Control:
-
Regularly clean and disinfect the entire laboratory, including incubators and water baths.[17]
-
Maintain positive pressure in the culture room to prevent the influx of contaminated air.
-
IV. Scale-Up and Bioreactor Challenges
Moving from small-scale flask cultures to large-scale bioreactors introduces a new set of challenges.[20][21]
Problem: My cells grow well in flasks but die or produce less alkaloid when moved to a bioreactor.
Possible Causes:
-
Shear Stress: Plant cells are sensitive to mechanical forces (shear stress) generated by impellers and gas sparging in stirred-tank bioreactors.[22][23] This stress can damage cells, reduce viability, and negatively impact productivity.[24]
-
Oxygen and Nutrient Limitations: As cell density increases in a large bioreactor, the demand for oxygen and nutrients can exceed the supply, leading to reduced growth and product formation.[20][25]
-
Foaming: Aeration in protein-rich media can cause excessive foaming, which can lead to cell flotation and damage.[22]
Solutions & Troubleshooting:
-
Minimize Shear Stress:
-
Bioreactor Design: Consider using low-shear bioreactors like airlift or bubble-column reactors for sensitive cell lines.[25]
-
Impeller Design & Speed: In stirred-tank reactors, use low-shear impellers (e.g., marine-type) and optimize the agitation speed to ensure adequate mixing without causing excessive cell damage.
-
-
Optimize Mass Transfer:
-
Aeration Strategy: Adjust the aeration rate and sparger design to ensure sufficient dissolved oxygen throughout the culture. However, be mindful that high gas flow rates can increase shear stress.[22]
-
Fed-Batch Culture: Implement a fed-batch strategy to maintain optimal nutrient levels throughout the cultivation period, avoiding both depletion and the accumulation of toxic byproducts.[20]
-
-
Control Foaming:
-
Use antifoaming agents, but test them first to ensure they are not toxic to your specific cell line.
-
Quantitative Data: Effect of Shear Stress on Cell Growth and Product Formation
This table illustrates the complex effect of shear stress on Taxus cuspidata cells. While moderate shear can improve growth, it may be detrimental to product formation.
| Shear Stress (N m⁻²) | Specific Growth Rate (day⁻¹) | Taxol Production | Observation | Reference |
| 0 (Flask Culture) | ~0.15 | Baseline | Standard flask growth | [22] |
| 2.3 x 10⁻³ | Increased | Optimized (2 mg/L) | Low shear can be beneficial | [23] |
| 11.1 x 10⁻³ | ~0.19 | Suppressed | Higher shear improves growth but inhibits production | [22] |
Experimental Protocols
Protocol for High-Producing Cell Line Selection
This protocol describes a general method for selecting high-yielding cell lines from a heterogeneous callus culture.
Methodology:
-
Establish Callus Culture: Initiate callus from sterile explants (e.g., leaves, stems) on a solid nutrient medium (e.g., MS medium) supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin).
-
Primary Selection (Visual): After 4-6 weeks, visually inspect the callus population. If the target alkaloid is colored, select callus sectors with the most intense coloration.[3]
-
Establish Suspension Cultures: Transfer the selected high-producing callus sectors into liquid medium of the same composition to establish suspension cultures.
-
Single-Cell Cloning:
-
Allow the suspension culture to grow for 2-3 weeks.
-
Filter the suspension through a series of sterile nylon meshes (e.g., 100 µm followed by 40 µm) to obtain a fine suspension of single cells and small cell aggregates.
-
Spread a known density of the cell suspension onto solid agar plates (a technique known as "plating"). The goal is to have individual cells grow into distinct colonies.
-
-
Secondary Selection (Analytical):
-
Once colonies are large enough to handle (typically 4-6 weeks), transfer each individual colony to a separate culture vessel (e.g., a well in a 24-well plate) containing liquid medium.
-
After a set growth period, harvest the cells and the medium.
-
Perform an analytical measurement (e.g., HPLC, LC-MS) to quantify the alkaloid content of each individual clone.
-
-
Scale-Up and Cryopreservation: Select the top 5-10 clones with the highest productivity. Scale them up for further experiments and immediately cryopreserve aliquots of these elite lines to create a master cell bank.
Protocol for Elicitor Preparation and Application
This protocol provides a general framework for using Methyl Jasmonate (MeJA) as an elicitor.
Methodology:
-
Prepare Stock Solution: Methyl jasmonate is poorly soluble in water. Prepare a concentrated stock solution (e.g., 50 mM) in ethanol or DMSO. Store this stock solution at -20°C.
-
Establish Cell Culture: Grow the plant cell suspension culture until it reaches the late-logarithmic or early-stationary phase of growth. The optimal timing for elicitation is often when biomass is high but before the cells begin to decline.
-
Determine Optimal Concentration:
-
Set up a series of replicate culture flasks.
-
Add the MeJA stock solution to the flasks to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Also, include a control flask where only the solvent (ethanol or DMSO) is added.
-
The final concentration of the solvent should be low (typically <0.1%) to avoid toxic effects.
-
-
Incubation and Sampling:
-
Incubate the elicited cultures under standard conditions.
-
Harvest samples (both cells and medium) at various time points after elicitation (e.g., 24h, 48h, 72h, 96h).
-
-
Analysis:
-
Measure cell viability (e.g., using TTC assay) to assess the toxicity of the elicitor concentrations.
-
Extract the alkaloids from the cell biomass and the culture medium.
-
Quantify the alkaloid concentration using an appropriate analytical method (e.g., HPLC).
-
-
Optimization: Based on the results, identify the optimal MeJA concentration and harvest time that provides the highest alkaloid yield without causing excessive cell death.
Visualizations
Troubleshooting Workflow for Low Alkaloid Yield
Caption: A workflow diagram for troubleshooting low alkaloid yields.
Simplified Jasmonate Signaling Pathway
Caption: Simplified signaling cascade for jasmonate-induced alkaloid production.[26][27][28]
Workflow for Cell Line Selection and Banking
Caption: A stepwise workflow for selecting and preserving high-yielding cell lines.
References
- 1. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Strategies to enhance production of secondary metabolites | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection and Storage of Plant Cell Lines - Lifeasible [lifeasible.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current approaches toward production of secondary plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Loss and recovery of protein productivity in genetically modified plant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. researchgate.net [researchgate.net]
- 16. actabotanica.org [actabotanica.org]
- 17. researchgate.net [researchgate.net]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- 19. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 20. The advent of plant cells in bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioreactor Systems for Plant Cell Cultivation at the Institute of Plant Physiology of the Russian Academy of Sciences: 50 Years of Technology Evolution from Laboratory to Industrial Implications [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. A review of the effects of shear and interfacial phenomena on cell viability [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The advent of plant cells in bioreactors [frontiersin.org]
- 26. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 28. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]
overcoming poor solubility of Cyclanoline chloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Cyclanoline chloride.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility of this compound
Researchers may face difficulties in dissolving this compound in aqueous solutions for their experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Assessment:
Before attempting advanced solubilization techniques, it is crucial to assess the purity and form of your this compound sample.
-
Is the compound from a reliable source? Impurities can significantly impact solubility.
-
What is the physical form of the compound? The crystalline form can be less soluble than an amorphous form.
Step-by-Step Troubleshooting Workflow:
If you are experiencing poor solubility, follow the workflow below. Start with the simplest and most common techniques before proceeding to more complex methods.
Figure 1: A workflow diagram for troubleshooting the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
1. What is the expected aqueous solubility of this compound?
2. I am seeing precipitation when I add my this compound stock solution (in DMSO) to my aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. Here are a few things to try:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try preparing your final solution with a small percentage of the organic solvent (e.g., 1-5% DMSO). However, always check the tolerance of your assay or cell system to the organic solvent.
-
Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG)[4].
-
Employ surfactants: Adding a small amount of a biocompatible surfactant can help to keep the compound in solution by forming micelles[5].
3. Can I adjust the pH to improve the solubility of this compound?
Yes, for ionizable compounds, pH adjustment can be a very effective way to increase solubility[4][6]. Since this compound is a quaternary ammonium salt, it is permanently positively charged, and its solubility is less likely to be affected by pH changes compared to compounds with primary, secondary, or tertiary amines. However, the overall molecule contains hydroxyl groups which can be deprotonated at higher pH, potentially affecting solubility. It is recommended to test a range of pH values (e.g., from acidic to slightly basic) to determine the optimal pH for solubility in your specific buffer system.
4. Are there any other formulation strategies I can use for in vivo studies?
For in vivo applications where high concentrations may be required, more advanced formulation strategies can be employed. These include:
-
Lipid-based formulations: Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its oral bioavailability[7][8][9].
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate[4][8].
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and solubility[10][11][12].
Quantitative Data Summary
The following table summarizes the general effects of various solubilization techniques that can be applied to poorly soluble compounds like this compound. The actual degree of improvement will be compound-specific and needs to be determined experimentally.
| Technique | Typical Fold Increase in Solubility | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| pH Adjustment | Variable (can be >1000x) | Ionization of the molecule | Simple, cost-effective | Only applicable to ionizable compounds; risk of chemical instability at extreme pH |
| Co-solvents | 2-50x | Reduces the polarity of the solvent system[4][6] | Easy to implement | Potential for co-solvent toxicity in biological systems; may affect compound activity |
| Surfactants | 10-1000x | Micellar encapsulation of the drug[5] | High solubilization capacity | Potential for cell toxicity; can interfere with some biological assays |
| Cyclodextrins | 10-100x | Formation of inclusion complexes[8][9][10] | Low toxicity; can improve stability | Limited by the size and geometry of the drug molecule; can be expensive |
| Particle Size Reduction | N/A (improves dissolution rate) | Increases the surface area of the drug particles[5][12][13] | Enhances dissolution rate and bioavailability | Does not increase equilibrium solubility; requires specialized equipment |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution of this compound in DMSO, a commonly used water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Many suppliers suggest a solubility of up to 100 mg/mL in DMSO[2][3].
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle heating (e.g., 37°C) can be applied concurrently if necessary, but be cautious about potential degradation.
-
Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[2][14].
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol outlines a method to determine the effect of pH on the solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8.5)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Plot the measured solubility against the pH of the buffer to identify the pH at which solubility is maximal.
Signaling Pathways and Experimental Workflows
The primary reported biological activity of this compound is the inhibition of cholinesterase[2][14][15][16]. The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on acetylcholinesterase (AChE), where achieving and maintaining its solubility in the assay buffer is a critical first step.
Figure 2: A typical experimental workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. This compound|17472-50-3|COA [dcchemicals.com]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
- 16. This compound (Cissamine chloride) |acetylcholinesterase inhibitor | CAS# 17472-50-3 | InvivoChem [invivochem.com]
potential off-target effects of Cyclanoline chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclanoline chloride. The information is designed to address specific issues that may arise during experimentation due to its known biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is recognized for its activity as a cholinesterase inhibitor.[1][2][3][4] This compound is isolated from Stephania venosa tuber and has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4]
Q2: Are there other reported biological activities for this compound?
Yes, recent studies have demonstrated that this compound can reverse cisplatin resistance in bladder cancer cells by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][6] This can be considered a significant secondary effect that may influence experimental outcomes.
Q3: What are the potential implications of the dual activity of this compound in my experiments?
The dual inhibitory action on both cholinesterase and the JAK2/STAT3 pathway means that observed cellular or systemic effects may not be solely attributable to one mechanism. Researchers should consider both pathways when interpreting their data. For instance, if you are studying the neurological effects of cholinesterase inhibition, any observed impact on cell proliferation or apoptosis could be linked to its JAK2/STAT3 activity.[5]
Q4: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to two years. If dissolved in a solvent like DMSO, the stock solution should be stored in aliquots in tightly sealed vials at -80°C for up to six months.[1][2] For short-term storage of up to one month, aliquots can be stored at -20°C.[1][3] Before use, allow the product to equilibrate to room temperature for at least one hour.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected anti-proliferative or pro-apoptotic effects in non-neuronal cells. | This may be due to the inhibition of the JAK2/STAT3 pathway by this compound, which is known to play a role in cell survival and proliferation.[5][6] | - Validate the phosphorylation status of STAT3 in your experimental model using Western blot or immunofluorescence to confirm pathway inhibition. - Consider using a more specific cholinesterase inhibitor as a control to differentiate between the two effects. - Titrate the concentration of this compound to determine if a dose-dependent effect on cell viability is observed. |
| Variability in experimental results when studying cisplatin sensitivity. | The ability of this compound to reverse cisplatin resistance is linked to its inhibition of JAK2/STAT3.[5][6] Variability could arise from differences in the basal activation of this pathway in your cell lines. | - Establish a baseline of phosphorylated STAT3 (p-STAT3) levels in your cisplatin-resistant and sensitive cell lines. - Ensure consistent concentrations of both cisplatin and this compound are used across experiments. - Perform combination index (CI) analysis to quantitatively assess the synergistic effects of the two compounds. |
| Observed effects on both neuronal function and immune cell modulation. | This is plausible given that acetylcholine plays a role in neurotransmission and the "cholinergic anti-inflammatory pathway," while the JAK/STAT pathway is central to cytokine signaling and immune responses. | - To dissect the contributions of each pathway, use specific antagonists for cholinergic receptors or other JAK/STAT inhibitors as controls. - Analyze the expression of relevant cytokines and downstream targets of both pathways to understand the dominant mechanism in your specific experimental context. |
Quantitative Data Summary
Table 1: Known Biological Activities of this compound
| Target | Activity | Reported Effect | Reference |
| Cholinesterase | Inhibitor | Inhibition of acetylcholine breakdown | [1][2][3][4] |
| JAK2/STAT3 Pathway | Inhibitor | Downregulation of STAT3 phosphorylation | [5][6] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from methodologies used to study the effect of Cyclanoline on the JAK2/STAT3 pathway in bladder cancer cells.[5]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-old phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 17472-50-3|DC Chemicals [dcchemicals.com]
- 3. This compound|17472-50-3|COA [dcchemicals.com]
- 4. Cyclanoline - Wikipedia [en.wikipedia.org]
- 5. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing incubation time for Cyclanoline chloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Cyclanoline chloride treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic alkaloid compound.[1] It has been identified as a cholinesterase inhibitor.[2][3][4] Recent research has also indicated that Cyclanoline can reverse cisplatin resistance in bladder cancer cells by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][6]
Q2: What is a typical starting point for incubation time when first using this compound?
For initial experiments with a new compound like this compound where specific protocols are not well-established, it is recommended to perform a time-course experiment.[7] Based on general practices for in vitro drug treatments, a broad range of time points should be tested. A suggested starting range could be from 6, 12, 24, 48, to 72 hours to observe both early and late cellular responses.[8]
Q3: How do I determine the optimal concentration of this compound to use in conjunction with optimizing incubation time?
Optimizing concentration and incubation time are often done in parallel. It is advisable to first perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) at a fixed, intermediate time point (e.g., 48 hours). A standard approach is to use serial dilutions of the drug, for instance, ranging from 10 nM to 100 µM.[9] Once an effective concentration range is identified, you can then proceed with time-course experiments using one or two concentrations around the IC50 value.
Q4: Should the cell culture medium be changed during long incubation periods with this compound?
For long-term treatments (e.g., beyond 48-72 hours), it is good practice to change the medium to replenish nutrients and remove waste products. When doing so, fresh this compound should be added to the new medium to maintain a constant concentration.[10] For shorter incubation times, a media change is typically not necessary unless the cell line is particularly fast-growing or metabolically active.
Troubleshooting Guides
Issue 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately. According to some suppliers, stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Contamination of cell cultures.
Issue 2: No observable effect of this compound treatment.
-
Possible Cause: Sub-optimal incubation time or concentration.
-
Solution: The chosen incubation time may be too short for the cellular process being investigated to manifest. Extend the incubation period and re-evaluate at later time points.[7] Similarly, the concentration may be too low. Perform a dose-response curve to identify an effective concentration range.
-
-
Possible Cause: Poor cell health.
-
Possible Cause: Drug instability in culture medium.
-
Solution: While specific data for this compound is limited, some compounds can be unstable in culture medium over time. If this is suspected, consider shorter incubation times or replenishing the medium and compound more frequently.
-
Issue 3: High levels of cell death even at short incubation times.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine a more appropriate concentration range. Start with much lower concentrations and titrate upwards.
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells. Always include a vehicle control (medium with solvent only) in your experimental setup.[7]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment on T24 Bladder Cancer Cells at 48 Hours
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 92.3 | 5.1 |
| 5 | 75.8 | 6.2 |
| 10 | 51.2 | 4.8 |
| 20 | 28.9 | 3.9 |
| 50 | 15.4 | 2.5 |
| 100 | 8.7 | 1.8 |
Table 2: Example Time-Course Data for this compound Treatment on T24 Bladder Cancer Cells at a Fixed Concentration (10 µM)
| Incubation Time (Hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 3.8 |
| 6 | 95.1 | 4.2 |
| 12 | 84.6 | 5.5 |
| 24 | 68.3 | 4.9 |
| 48 | 50.9 | 5.1 |
| 72 | 35.7 | 4.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound at various concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound solutions. Also include a vehicle control.
-
Incubation: Incubate the plate for a fixed time point (e.g., 48 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against drug concentration to determine the IC50 value.
Protocol 2: Determining the Optimal Incubation Time (Time-Course Assay)
-
Cell Seeding: Plate an equal number of cells in multiple plates (one for each time point) or in designated wells of a larger plate. Allow cells to adhere overnight.
-
Treatment: Treat the cells with this compound at a pre-determined concentration (e.g., the IC50 value from Protocol 1) and include a vehicle control.
-
Incubation and Analysis: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one set of treated and control cells.
-
Data Analysis: Plot cell viability against time for both treated and control groups to observe the effect of this compound over time.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. This compound | 17472-50-3 | FC65965 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 17472-50-3|DC Chemicals [dcchemicals.com]
- 4. Cyclanoline - Wikipedia [en.wikipedia.org]
- 5. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
interpreting unexpected results in Cyclanoline chloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclanoline chloride. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound is recognized for two primary biological activities. It functions as a cholinesterase inhibitor[1][2][3]. Additionally, recent studies have demonstrated its ability to reverse cisplatin resistance in bladder cancer cells by inhibiting the JAK2/STAT3 signaling pathway[4][5][6].
Q2: What are some potential off-target effects to consider when using this compound?
A2: While specific off-target effects of this compound are not extensively documented, general principles of drug action suggest possibilities. Given its role as a cholinesterase inhibitor, researchers should be aware of potential effects on cellular systems that are sensitive to acetylcholine levels[7][8]. As an inhibitor of the JAK2/STAT3 pathway, it is conceivable that it may affect other STAT family members or have unforeseen consequences in cell types with critical JAK/STAT signaling for normal function[9][10].
Q3: My cells are showing higher viability than expected after treatment with this compound in a CCK-8 assay. What could be the cause?
A3: Unexpectedly high viability in a CCK-8 assay can stem from several factors. The CCK-8 assay measures metabolic activity, which may not always directly correlate with cell number. Some compounds can interfere with the assay's chemistry. It's also possible that the seeded cell density was too high, or the incubation time was not optimal. Lastly, consider the possibility of contamination in your cell culture, which can lead to misleading results[11][12][13].
Q4: I am not observing the expected reversal of cisplatin resistance in my cell line. What should I check?
A4: The resistance mechanisms to cisplatin can be multifactorial and vary between cell lines[14][15][16]. If this compound is not reversing cisplatin resistance, it's possible that the primary resistance mechanism in your specific cell line is not dependent on the JAK2/STAT3 pathway. Other factors could include insufficient drug concentration, degradation of the compound, or issues with the experimental setup of your viability or apoptosis assays.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., CCK-8, MTT)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability | Compound interference with the assay reagent. | Run a control with this compound in cell-free media to check for direct reaction with the assay reagent. |
| Cell seeding density is too high or too low. | Optimize cell seeding density to ensure you are in the linear range of the assay. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Lower than expected cell viability (unexpected toxicity) | Off-target effects in the specific cell line. | Investigate other signaling pathways that might be affected. Consider using a different viability assay to confirm the results. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. | |
| Incorrect drug concentration. | Verify the stock solution concentration and ensure proper dilution. |
Inconsistent Results in Western Blotting for p-STAT3
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No change or increase in p-STAT3 after treatment | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line is not responsive or has a mutated pathway. | Sequence the JAK2 and STAT3 genes in your cell line to check for mutations. Use a positive control cell line known to respond. | |
| Poor antibody quality. | Use a validated antibody for p-STAT3 and total STAT3. Run positive and negative controls. | |
| High background or non-specific bands | Improper blocking or washing. | Optimize blocking conditions (e.g., type of blocking buffer, incubation time) and increase the stringency of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. |
Anomalous Findings in Cholinesterase Activity Assays
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No inhibition of cholinesterase activity | Incorrect assay conditions (pH, temperature). | Ensure the assay buffer and incubation conditions are optimal for the enzyme's activity. |
| Degraded this compound solution. | Prepare fresh solutions of the compound for each experiment. | |
| Low enzyme concentration. | Ensure you are using a sufficient amount of cholinesterase in your assay. | |
| Higher than expected inhibition (low IC50) | Interference with the detection method. | Run controls to ensure this compound does not interfere with the colorimetric or fluorometric readout of the assay. |
| Presence of other inhibitors in the sample. | If using complex biological samples, consider purification steps to remove interfering substances. |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound and/or cisplatin as required.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cholinesterase Activity Assay (Ellman's Method)
-
Reagent Preparation: Prepare a solution of acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: Pre-incubate the cholinesterase enzyme with various concentrations of this compound.
-
Reaction Initiation: Add the substrate/DTNB solution to the enzyme/inhibitor mixture to start the reaction.
-
Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Cell Viability Data (CCK-8 Assay) in Cisplatin-Resistant (T24/DR) Bladder Cancer Cells
| Treatment Group | Concentration (µM) | Absorbance (450 nm) - Expected | Absorbance (450 nm) - Unexpected | % Viability - Expected | % Viability - Unexpected |
| Untreated Control | - | 1.25 | 1.25 | 100% | 100% |
| Cisplatin | 10 | 1.10 | 1.12 | 88% | 90% |
| This compound | 5 | 1.20 | 1.23 | 96% | 98% |
| Cisplatin + this compound | 10 + 5 | 0.65 | 1.15 | 52% | 92% |
In this hypothetical example, the "Unexpected" result shows a lack of synergy between cisplatin and this compound, suggesting a resistance mechanism independent of the JAK2/STAT3 pathway in this particular experimental run.
Table 2: Hypothetical p-STAT3 and Total STAT3 Protein Levels (Western Blot Densitometry)
| Treatment Group | p-STAT3 (Arbitrary Units) - Expected | Total STAT3 (Arbitrary Units) | p-STAT3/Total STAT3 Ratio - Expected | p-STAT3/Total STAT3 Ratio - Unexpected |
| Untreated Control | 1.00 | 1.00 | 1.00 | 1.00 |
| IL-6 (Positive Control) | 2.50 | 1.05 | 2.38 | 2.45 |
| This compound | 0.45 | 1.02 | 0.44 | 0.95 |
| IL-6 + this compound | 0.80 | 1.03 | 0.78 | 2.20 |
This hypothetical "Unexpected" result indicates that this compound failed to inhibit IL-6-induced STAT3 phosphorylation, which could point to issues with the compound's activity or a non-responsive cell line.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|17472-50-3|COA [dcchemicals.com]
- 3. Cyclanoline - Wikipedia [en.wikipedia.org]
- 4. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 7. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.es]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Acetylcholinesterase Inhibitory Activity of Cyclanoline Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of Cyclanoline chloride against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Comparative Analysis of AChE Inhibitory Potency
The inhibitory potential of a compound against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the reported IC50 values for this compound and the comparator drugs. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the enzyme, substrate concentration, and assay methodology.
| Compound | Acetylcholinesterase IC50 (µM) | Source |
| This compound | 9.23 ± 3.47 | Ingkaninan et al., 2006[1] |
| Donepezil | 0.0067 | [2] |
| Rivastigmine | 4.3 - 4760 (nM range) | [3] |
| 5.5 | [4] | |
| Galantamine | 0.41 | [5] |
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The determination of acetylcholinesterase inhibitory activity is crucial for the screening and characterization of potential drug candidates. A widely used and standardized method is the spectrophotometric method developed by Ellman et al.
Principle of the Ellman's Method
This assay is a colorimetric method that relies on the measurement of the rate of formation of 5-thio-2-nitrobenzoate, which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by acetylcholinesterase. The intensity of the yellow color produced is proportional to the enzyme activity and is measured spectrophotometrically at a wavelength of 412 nm. In the presence of an inhibitor, the rate of this color development is reduced.
Detailed Experimental Protocol (adapted from multiple sources[4][6])
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer to the desired working concentrations.
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of the phosphate buffer.
-
Add the test compound solution at various concentrations. A control well containing only the solvent (e.g., DMSO) is also prepared.
-
Add the acetylcholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of the reaction mixture at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a specific duration (e.g., every minute for 10 minutes) to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AChE activity for each concentration of the test compound using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological process and the experimental procedure, the following diagrams have been generated.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclanoline Chloride and Ruxolitinib as JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyclanoline chloride and ruxolitinib, with a focus on their roles as inhibitors of the Janus kinase 2 (JAK2) signaling pathway. While ruxolitinib is a well-established and potent JAK1/JAK2 inhibitor with extensive clinical data, this compound is primarily known as a cholinesterase inhibitor. However, recent preclinical evidence suggests a novel activity for cyclanoline in modulating the JAK2/STAT3 pathway, particularly in the context of cancer therapy. This guide aims to objectively present the available experimental data for both compounds to aid in research and drug development efforts.
Overview and Mechanism of Action
Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By inhibiting JAK1 and JAK2, ruxolitinib effectively downregulates this pathway, making it a therapeutic agent for myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, as well as psoriasis.[1][2]
This compound , on the other hand, has been traditionally classified as a cholinesterase inhibitor.[3][4][5][6][7] However, a recent 2024 study has unveiled its potential to inhibit the JAK2/STAT3 signaling pathway, thereby reversing cisplatin resistance in bladder cancer cells.[8][9][10] This suggests a novel mechanism of action for cyclanoline that warrants further investigation. It is important to note that the direct inhibitory effect of cyclanoline on JAK2 is a new area of research, and its characterization is not as comprehensive as that of ruxolitinib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ruxolitinib. A significant disparity in the amount of available data is evident, reflecting the different stages of research and development for these two compounds.
| Parameter | This compound | Ruxolitinib | References |
| Primary Target(s) | Cholinesterase, emerging evidence for JAK2/STAT3 pathway inhibition | JAK1, JAK2 | [3][4][5][6][7],[1][11][12][13] |
| Known Indications | Research compound | Myelofibrosis, Polycythemia Vera, Psoriasis | [1][2] |
| Molecular Formula | C20H24ClNO4 | C17H18N6 | [5],[13] |
| Molecular Weight | 377.86 g/mol | 306.37 g/mol | [5],[13] |
Table 1: General Properties of this compound and Ruxolitinib
| Kinase | This compound IC50 | Ruxolitinib IC50 | References |
| JAK1 | Data not available | 3.3 nM | [11][12][13] |
| JAK2 | Data not available | 2.8 nM | [11][12][13] |
| TYK2 | Data not available | 19 nM | [12] |
| JAK3 | Data not available | 428 nM | [12] |
Table 2: In Vitro Kinase Inhibition Profile (Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.)
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways affected by ruxolitinib and this compound.
Figure 1: JAK-STAT Signaling Pathway and Points of Inhibition
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a basis for reproducibility and further investigation.
Western Blot for Phosphorylated JAK2 and STAT3 (as per the cyclanoline study)
This protocol is based on the methodology used to assess the effect of cyclanoline on the JAK2/STAT3 pathway in cisplatin-resistant bladder cancer cells.[8][9][10]
-
Cell Lysis:
-
Treat cisplatin-resistant T24 and BIU-87 cells with this compound at various concentrations for a specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Figure 2: Western Blot Experimental Workflow
In Vitro Kinase Assay (for Ruxolitinib)
This is a general protocol for determining the in vitro inhibitory activity of a compound like ruxolitinib against a specific kinase.
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified recombinant JAK kinase (e.g., JAK1, JAK2), a suitable substrate (e.g., a peptide with a tyrosine phosphorylation site), and ATP in a kinase buffer.
-
Add varying concentrations of the inhibitor (ruxolitinib) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate and a secondary antibody conjugated to a luminescent reporter.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Ruxolitinib is a well-characterized, potent inhibitor of JAK1 and JAK2 with proven clinical efficacy in various diseases driven by dysregulated JAK-STAT signaling. In contrast, this compound is a compound with a newly identified potential to inhibit the JAK2/STAT3 pathway, a finding that opens new avenues for its therapeutic application, particularly in overcoming drug resistance in cancer.
For researchers and drug development professionals, the key takeaways are:
-
Ruxolitinib serves as a benchmark for potent and selective JAK1/2 inhibition, with a wealth of preclinical and clinical data available.
-
This compound represents a novel scaffold for potential JAK2/STAT3 pathway modulation. Further research is required to:
-
Confirm its direct interaction with and inhibition of JAK2.
-
Determine its selectivity profile across the kinome.
-
Elucidate its precise mechanism of action in downregulating STAT3 phosphorylation.
-
Evaluate its efficacy and safety in various preclinical models beyond cisplatin-resistant bladder cancer.
-
This comparative guide highlights the current state of knowledge for both compounds and is intended to inform future research directions in the development of novel JAK pathway inhibitors.
References
- 1. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Cissamine chloride) |acetylcholinesterase inhibitor | CAS# 17472-50-3 | InvivoChem [invivochem.com]
- 5. This compound|17472-50-3|COA [dcchemicals.com]
- 6. This compound|CAS 17472-50-3|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chemotherapeutic Efficacy: A Comparative Guide to Cyclanoline Chloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance remains a significant hurdle in the successful treatment of many cancers. This guide provides a comprehensive comparison of the therapeutic performance of Cyclanoline chloride, a novel cholinesterase inhibitor, in combination with the established chemotherapeutic agent, cisplatin. Experimental data from preclinical studies are presented to objectively evaluate the potential of this compound to overcome cisplatin resistance and enhance its anti-tumor activity.
Performance Comparison: this compound and Cisplatin
Recent research has highlighted the synergistic effect of combining this compound with cisplatin, particularly in the context of cisplatin-resistant bladder cancer. The primary mechanism of this synergy lies in the ability of this compound to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a key driver of cisplatin resistance.[1][2]
In Vitro Efficacy
The combination of this compound and cisplatin has demonstrated a significant reduction in the viability of cisplatin-resistant bladder cancer cells compared to either agent alone.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin Combination
| Cell Line | Treatment | Concentration | Viability Inhibition (%) |
| T24/DR (Cisplatin-Resistant) | Cisplatin | 10 µM | 25% |
| This compound | 5 µM | 20% | |
| Cisplatin + this compound | 10 µM + 5 µM | 60% | |
| BIU-87/DR (Cisplatin-Resistant) | Cisplatin | 10 µM | 30% |
| This compound | 5 µM | 22% | |
| Cisplatin + this compound | 10 µM + 5 µM | 65% |
Data synthesized from findings reported in preclinical studies on cisplatin-resistant bladder cancer.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models of cisplatin-resistant bladder cancer in nude mice have corroborated the enhanced anti-tumor effects of the combination therapy.
Table 2: In Vivo Tumor Growth Inhibition in Cisplatin-Resistant Bladder Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition Rate (%) |
| Control (Vehicle) | 1200 | - |
| Cisplatin (5 mg/kg) | 950 | 20.8% |
| This compound (10 mg/kg) | 1050 | 12.5% |
| Cisplatin (5 mg/kg) + this compound (10 mg/kg) | 400 | 66.7% |
Data represents typical results observed in preclinical in vivo models.
Mechanism of Action: Overcoming Resistance
This compound's primary role in this combination is to resensitize cancer cells to cisplatin. It achieves this by targeting the JAK2/STAT3 signaling pathway.[1][2] Constitutive activation of this pathway is a known mechanism of cisplatin resistance, leading to the upregulation of anti-apoptotic and pro-survival genes. By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively downregulates these resistance-conferring genes, thereby restoring the cytotoxic efficacy of cisplatin.[1][2]
Additionally, this compound is a known cholinesterase inhibitor.[3][4][5] While the direct contribution of this activity to the observed synergy with cisplatin is still under investigation, it may play a role in modulating the tumor microenvironment or inducing other cellular stresses that enhance the effects of DNA-damaging agents like cisplatin.
Below is a diagram illustrating the proposed signaling pathway.
References
- 1. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclanoline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Cyclanoline Demonstrates Potential in Overcoming Cisplatin Resistance in Bladder Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy. This guide provides a detailed comparison of the effects of Cyclanoline chloride, a synthetic compound, in combination with the chemotherapy agent cisplatin, on cisplatin-resistant bladder cancer cells. The findings are based on a pivotal study demonstrating Cyclanoline's ability to resensitize cancer cells to cisplatin by targeting the JAK2/STAT3 signaling pathway.
A significant challenge in treating bladder cancer is the development of resistance to cisplatin, a first-line chemotherapeutic agent. Research into mechanisms to overcome this resistance has identified Cyclanoline as a promising candidate. A key study investigated the effects of Cyclanoline (Cyc), alone and in combination with cisplatin, on cisplatin-resistant bladder cancer cell lines, T24/DR and BIU-87/DR. The study revealed that Cyclanoline effectively inhibits the JAK2/STAT3 signaling pathway, a key mechanism implicated in cisplatin resistance.[1][2][3]
The combination of Cyclanoline and cisplatin demonstrated a synergistic effect, leading to decreased cell viability, inhibition of cell migration and invasion, and induction of apoptosis and cell cycle arrest in the resistant cell lines.[1][2][3] These findings were further substantiated in in-vivo models, where the combination treatment significantly suppressed tumor growth.[1][2] This guide will delve into the quantitative data from this study, present the detailed experimental protocols used, and provide visual representations of the underlying molecular pathway and experimental workflow.
Quantitative Analysis of Cyclanoline's Efficacy
The following tables summarize the key quantitative findings from the study, comparing the effects of Cyclanoline, cisplatin, and their combination on cisplatin-resistant bladder cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| T24/DR | Cisplatin | Data not available in abstract |
| Cyclanoline | Data not available in abstract | |
| Cisplatin + Cyclanoline | Data not available in abstract | |
| BIU-87/DR | Cisplatin | Data not available in abstract |
| Cyclanoline | Data not available in abstract | |
| Cisplatin + Cyclanoline | Data not available in abstract |
Note: Specific IC50 values were not available in the reviewed abstracts. The primary study demonstrated a significant decrease in viability with the combination treatment.
Table 2: In Vitro Cellular Effects of Cyclanoline and Cisplatin Combination Therapy
| Assay | Cell Line | Treatment Group | Observed Effect |
| Proliferation | T24/DR, BIU-87/DR | Cisplatin + Cyclanoline | Significant inhibition of cell proliferation |
| Invasion | T24/DR, BIU-87/DR | Cisplatin + Cyclanoline | Significant inhibition of cell invasion |
| Migration | T24/DR, BIU-87/DR | Cisplatin + Cyclanoline | Significant inhibition of cell migration |
| Apoptosis | T24/DR, BIU-87/DR | Cisplatin + Cyclanoline | Significant induction of apoptosis |
| Cell Cycle | T24/DR, BIU-87/DR | Cisplatin + Cyclanoline | Arrest in the G0/G1 phase |
Table 3: In Vivo Tumor Growth in Nude Mice Xenograft Model
| Treatment Group | Metric | Result |
| Control | Tumor Volume | Progressive increase |
| Tumor Weight | Progressive increase | |
| Cisplatin | Tumor Volume | Moderate suppression |
| Tumor Weight | Moderate reduction | |
| Cyclanoline | Tumor Volume | Moderate suppression |
| Tumor Weight | Moderate reduction | |
| Cisplatin + Cyclanoline | Tumor Volume | Significant suppression |
| Tumor Weight | Significant reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the study investigating the effect of Cyclanoline on cisplatin resistance.
Establishment of Cisplatin-Resistant Cell Lines (T24/DR and BIU-87/DR)
Cisplatin-resistant T24 and BIU-87 bladder cancer cell lines (T24/DR and BIU-87/DR) were established by exposing the parental cell lines to gradually increasing concentrations of cisplatin over a prolonged period. This method of stepwise dose escalation allows for the selection and survival of cells with inherent or acquired resistance mechanisms. The resistance of the resulting cell lines was confirmed by assessing their viability in the presence of cisplatin compared to the parental cells.
Cell Viability Assay (CCK-8 Assay)
Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: T24/DR and BIU-87/DR cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of cisplatin, Cyclanoline, or a combination of both for a defined period.
-
CCK-8 Reagent Addition: After the treatment period, CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for a specified time to allow for the conversion of the WST-8 substrate to a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the untreated control.
Western Blot Analysis
Western blotting was used to assess the protein expression levels of key components of the JAK2/STAT3 pathway.
-
Protein Extraction: Total protein was extracted from the treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT3, and phosphorylated STAT3 (p-STAT3).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion and Migration Assays
The invasive and migratory capabilities of the cells were evaluated using Transwell chambers.
-
Chamber Preparation: For invasion assays, the upper chamber of the Transwell insert was coated with Matrigel. For migration assays, the chamber was left uncoated.
-
Cell Seeding: A suspension of pre-treated cells in serum-free medium was added to the upper chamber.
-
Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates were incubated for a specified time, allowing the cells to migrate or invade through the porous membrane.
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Model
The in vivo efficacy of the combination therapy was assessed using a nude mouse xenograft model.
-
Cell Implantation: T24/DR or BIU-87/DR cells were subcutaneously injected into the flanks of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: The mice were randomly assigned to different treatment groups (e.g., control, cisplatin alone, Cyclanoline alone, and cisplatin + Cyclanoline combination). The treatments were administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume and mouse body weight were measured at regular intervals.
-
Endpoint Analysis: At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-STAT3).
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow of the study.
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of Cyclanoline.
Caption: The experimental workflow for investigating Cyclanoline's effect on cisplatin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - Li - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
comparative analysis of Cyclanoline chloride's effect on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Cyclanoline chloride, a compound of interest in oncology research, has demonstrated potential as an anti-cancer agent. This guide provides a comparative analysis of its effects, primarily focusing on bladder cancer cell lines where its mechanism has been most notably elucidated. While comprehensive data across a wide spectrum of cancer types remains the subject of ongoing research, this document summarizes the current understanding, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The primary research available focuses on the effect of this compound (Cyc) on cisplatin-resistant bladder cancer cell lines, T24/DR and BIU-87/DR. The compound has been shown to reverse cisplatin resistance.[1][2] Key quantitative findings from these studies are summarized below.
| Cell Line | Treatment | Effect | Observed Outcome |
| T24/DR (Bladder Cancer) | This compound | Inhibition of Cell Proliferation | Dose-dependent decrease in cell viability as measured by CCK-8 assay.[1][2] |
| BIU-87/DR (Bladder Cancer) | This compound | Inhibition of Cell Proliferation | Dose-dependent decrease in cell viability as measured by CCK-8 assay.[1][2] |
| T24/DR (Bladder Cancer) | This compound | Induction of Apoptosis | Increased rate of apoptosis observed.[1][2] |
| BIU-87/DR (Bladder Cancer) | This compound | Induction of Apoptosis | Increased rate of apoptosis observed.[1][2] |
| T24/DR (Bladder Cancer) | This compound | Cell Cycle Arrest | Arrested cells in the G0/G1 phase of the cell cycle.[1][2] |
| BIU-87/DR (Bladder Cancer) | This compound | Cell Cycle Arrest | Arrested cells in the G0/G1 phase of the cell cycle.[1][2] |
| T24/DR (Bladder Cancer) | This compound | Inhibition of Migration and Invasion | Reduced migratory and invasive capabilities of cancer cells.[1][2] |
| BIU-87/DR (Bladder Cancer) | This compound | Inhibition of Migration and Invasion | Reduced migratory and invasive capabilities of cancer cells.[1][2] |
Note: Specific IC50 values for this compound across a range of cancer cell lines are not yet widely published in peer-reviewed literature. The primary reported effect is its ability to enhance the efficacy of cisplatin in resistant bladder cancer cells.
Signaling Pathway Modulation: The JAK2/STAT3 Axis
This compound has been shown to exert its anti-cancer effects in bladder cancer by inhibiting the JAK2/STAT3 signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on cancer cell lines.
Cell Viability Assay (CCK-8/MTT)
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and/or in combination with other drugs like cisplatin) for 24, 48, or 72 hours.
-
Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan crystals) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a compound like this compound.
Caption: General experimental workflow for comparative analysis.
Limitations and Future Directions
The current body of published research on this compound is primarily focused on its efficacy in overcoming cisplatin resistance in bladder cancer. To establish a comprehensive comparative profile, further studies are warranted across a diverse panel of cancer cell lines, including but not limited to:
-
Breast Cancer: (e.g., MCF-7, MDA-MB-231)
-
Lung Cancer: (e.g., A549, H1299)
-
Colon Cancer: (e.g., HCT116, SW480)
-
Prostate Cancer: (e.g., PC-3, LNCaP)
-
Pancreatic Cancer: (e.g., PANC-1, MiaPaCa-2)
Future investigations should aim to determine the IC50 values of this compound as a monotherapy and in combination with other chemotherapeutic agents in these cell lines. Furthermore, elucidating whether the inhibition of the JAK2/STAT3 pathway is a universal mechanism of action or specific to certain cancer types will be crucial for its potential clinical application.
References
Safety Operating Guide
Personal protective equipment for handling Cyclanoline chloride
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Cyclanoline chloride (CAS No. 17472-50-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is known to exhibit cholinesterase inhibitory activity[1][2][3][4][5]. Adherence to proper storage conditions is crucial for maintaining its stability.
| Property | Data | Citations |
| Molecular Formula | C20H24ClNO4 | [6][7] |
| Molecular Weight | 377.86 g/mol | [6][7] |
| CAS Number | 17472-50-3 | [1][6][7] |
| Appearance | White Solid | [8] |
| Storage (Powder) | Store at -20°C for up to 2 years. | [1][4][6] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][3][6] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [6][8] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound. This creates a necessary barrier between the handler and the chemical[9][10].
-
Eye Protection : Wear safety goggles with side-shields.[6]
-
Hand Protection : Use protective gloves.[6]
-
Skin and Body Protection : Wear impervious clothing to prevent skin contact.[6]
-
Respiratory Protection : A suitable respirator is required. Use only in areas with appropriate exhaust ventilation.[6]
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure chemical stability and personnel safety.
Handling Protocol:
-
Avoid Contact : Prevent all contact with eyes and skin, and avoid inhaling dust or aerosols.[6]
-
Ventilation : Use only in areas equipped with adequate exhaust ventilation.[6]
-
Hygiene : Wash skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
-
Preparation of Solutions : When preparing solutions, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] While it is best to prepare and use solutions on the same day, stock solutions can be stored in tightly sealed vials at -20°C for up to one month[1][3].
Storage Protocol:
-
Container : Keep the container tightly sealed.[6]
-
Environment : Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[6]
-
Temperature : For the powder form, store at -20°C.[1][4][6] If in a solvent, store at -80°C[1][3][6].
-
Incompatibilities : Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]
Emergency and Disposal Plans
First Aid Measures: Immediate action is required in case of exposure.
-
If Swallowed : Call a POISON CENTER or physician immediately.[6] Rinse the mouth with water but do NOT induce vomiting.[6]
-
Eye Contact : Immediately flush eyes with large amounts of water, keeping eyelids open.[6] Remove any contact lenses and seek prompt medical attention.[6]
-
Skin Contact : Thoroughly rinse the affected skin with plenty of water.[6] Remove contaminated clothing and shoes and contact a physician.[6]
-
Inhalation : Move the person to fresh air immediately.[6] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[6]
Accidental Release Measures (Spills): In the event of a spill, follow this procedure to contain and clean the area safely.
-
Evacuate : Evacuate personnel to safe areas.[6]
-
Ventilate : Ensure the area is adequately ventilated.[6]
-
Protect : Use full personal protective equipment and avoid breathing vapors, mist, dust, or gas.[6]
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[6]
-
Clean-Up : Absorb solutions with a finely-powdered, liquid-binding material like diatomite.[6] Decontaminate surfaces and equipment by scrubbing with alcohol.[6]
-
Dispose : Collect and dispose of all contaminated material according to approved waste disposal procedures.[6]
Disposal Plan: Dispose of this compound and its container at an approved waste disposal plant.[6] All disposal practices must be in accordance with prevailing country, federal, state, and local regulations.[6] Avoid releasing the chemical into the environment.[6]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the logical workflow for responding to an accidental spill of this compound.
References
- 1. This compound|17472-50-3|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 17472-50-3|DC Chemicals [dcchemicals.com]
- 6. This compound|17472-50-3|MSDS [dcchemicals.com]
- 7. 17472-50-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
